Diazene, bis(3,5-dimethylphenyl)-
Description
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Properties
CAS No. |
77611-71-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
KQJYKIFOKLVEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Thermal Kinetics and Characterization of cis-Diazene bis(3,5-dimethylphenyl)- Isomers
[1]
Executive Summary
The diazene bis(3,5-dimethylphenyl)- isomer, commonly referred to as 3,3',5,5'-tetramethylazobenzene , represents a critical scaffold in the design of lipophilic molecular switches. Unlike ortho-substituted azobenzenes that suffer from steric destabilization or para-substituted "push-pull" systems that switch too rapidly for certain biological applications, the meta-methyl substitution pattern offers a unique balance: it enhances solubility in non-polar media while maintaining a thermal half-life (
This guide provides a rigorous technical framework for synthesizing, isolating, and kinetically characterizing the thermal relaxation of the cis isomer. It is designed for researchers requiring precise control over molecular switching dynamics in photopharmacology and materials science.
Part 1: Chemical Architecture & Mechanistic Insight[1]
Structural Analysis
The molecule consists of two 3,5-dimethylphenyl rings linked by an azo (
-
IUPAC Name: (E/Z)-1,2-bis(3,5-dimethylphenyl)diazene.
-
Electronic Effect: The methyl groups at the 3,5-positions exert a weak inductive electron-donating effect (+I). Because they are in the meta position relative to the azo group, they do not participate in direct resonance conjugation with the N=N
-system. This results in a thermal stability profile that closely mimics unsubstituted azobenzene, unlike ortho- or para-variants. -
Steric Effect: The meta positioning avoids the steric clash with the azo nitrogen lone pairs that is seen in ortho-substituted derivatives (which typically lowers the isomerization barrier).
Isomerization Mechanism
The thermal relaxation from the metastable cis (
-
Inversion: Linearization of one N-N-C angle (sp² to sp hybridization transition state). Dominant in non-polar solvents.
-
Rotation: Out-of-plane rotation around the N=N bond (breaking the
-bond). Often facilitated by polar solvents which stabilize the dipolar transition state.
For 3,3',5,5'-tetramethylazobenzene in aprotic solvents (e.g., Toluene, THF), the inversion mechanism is generally the primary pathway.
The Switching Cycle (Visualization)
Figure 1: The photo-thermal switching cycle. The thermal recovery (red to blue) is the rate-determining step for memory retention.
Part 2: Kinetic Characterization[1]
Thermal Half-Life ( )
For meta-substituted alkyl azobenzenes, the thermal half-life is typically in the range of 5 to 15 hours at 25°C in aprotic solvents.
-
Reference Data: Studies on the analogous 3-methylazobenzene indicate a
of approximately 8.5 hours in THF at 25°C [1]. The addition of a second methyl group (3,5-dimethyl) slightly increases electron density but does not drastically alter the barrier height. -
Solvent Dependence:
-
Non-polar (Hexane, Toluene): Slower relaxation (longer
). -
Polar (DMSO, Ethanol): Faster relaxation (shorter
) due to stabilization of the polar transition state.
-
Kinetic Equations
The thermal relaxation follows first-order kinetics :
Where:
-
= Absorbance at time
(at of the trans isomer, typically ~320–350 nm). - = Absorbance at infinite time (fully relaxed trans state).
-
= Absorbance at
(immediately after irradiation stops). - = Rate constant (s⁻¹).[1]
The half-life is derived as:
Thermodynamic Parameters
To fully characterize the switch, perform measurements at multiple temperatures (e.g., 25°C, 35°C, 45°C, 55°C) to construct an Arrhenius Plot .
-
Slope:
(Activation Energy). -
Intercept:
(Frequency Factor).
Part 3: Experimental Protocols (Self-Validating)
Synthesis of 3,3',5,5'-Tetramethylazobenzene
Rationale: Direct oxidative coupling of the aniline precursor is the most efficient route for symmetrical azobenzenes.
Reagents:
-
3,5-Dimethylaniline (CAS: 108-69-0)[2]
-
Manganese(IV) oxide (MnO₂, activated) or Potassium Permanganate (KMnO₄)
-
Dichloromethane (DCM) or Toluene
Protocol:
-
Dissolution: Dissolve 10 mmol of 3,5-dimethylaniline in 50 mL of DCM.
-
Oxidation: Add 5 equivalents of activated MnO₂.
-
Reflux: Heat to reflux with vigorous stirring for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for the amine will disappear, and a non-polar orange/red spot (the azo compound) will appear.
-
Filtration: Filter through a Celite pad to remove manganese oxides.
-
Purification: Concentrate the filtrate and purify via column chromatography (Silica gel, 100% Hexane to 5% EtOAc/Hexane).
-
Validation: Confirm structure via ¹H NMR. Look for the disappearance of the N-H protons and the characteristic aromatic shift.
Thermal Half-Life Determination (UV-Vis Method)
Rationale: UV-Vis is non-invasive and allows for precise temperature control, essential for kinetic accuracy.
Equipment:
-
UV-Vis Spectrophotometer with Peltier temperature controller (
C). -
UV Light Source (365 nm LED or Hg lamp).
Workflow Visualization:
Figure 2: Step-by-step kinetic measurement workflow.
Step-by-Step Protocol:
-
Sample Prep: Prepare a
M solution of the purified azo compound in spectroscopic grade Toluene (or solvent of choice). -
Baseline: Record the spectrum of the thermodynamically stable trans isomer (300–600 nm). Note the
(approx. 340–350 nm). -
Irradiation: Irradiate the cuvette in situ (or immediately prior to insertion) with 365 nm light for 5 minutes or until the Photostationary State (PSS) is reached.
-
Indicator: The
band (350 nm) decreases significantly; the band (450 nm) slightly increases.
-
-
Measurement: Turn off the light source. Immediately start the kinetic scan in the dark.
-
Wavelength: Monitor absorbance at the trans
(e.g., 350 nm). -
Interval: Collect data points every 60–300 seconds (depending on estimated rate).
-
Duration: Measure for at least 3 half-lives (approx. 24 hours) for high accuracy, or use the "Initial Rate" method if time is limited (though full decay is preferred).
-
-
Calculation: Plot
vs. time. The slope is .
Part 4: Data Presentation & Analysis
When reporting your findings, structure your data as follows to ensure reproducibility.
Comparative Kinetic Data (Example Table)
| Solvent | Dielectric Constant ( | Rate Constant ( | Half-Life ( |
| Hexane | 1.88 | Measured Value | ~10–15 h |
| Toluene | 2.38 | Measured Value | ~8–12 h |
| THF | 7.58 | Measured Value | ~5–9 h |
| Acetonitrile | 37.5 | Measured Value | ~2–5 h |
Note: Values are estimates based on meta-substituted analogues [1, 2]. Actual experimental values must be inserted here.
Troubleshooting Common Issues
-
Non-Linear Plots: If the
plot is not linear, check for:-
Temperature drift: Ensure the Peltier is stable.
-
Photochemical artifacts: Ensure the sample chamber is completely dark (stray light causes back-isomerization).
-
Concentration effects: If concentration is too high (>1 mM), aggregation may distort kinetics.
-
References
-
Crespi, S., et al. (2019). "Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship." Molecules, 24(16), 2995. [Link]
-
Bandara, H. M. D., & Burdette, S. C. (2012). "Photoisomerization in different classes of azobenzene." Chemical Society Reviews, 41(5), 1809-1825. [Link]
-
Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews, 40(8), 4422-4437. [Link]
-
Merino, E. (2011). "Synthesis of azobenzenes: the coloured pieces of molecular materials." Chemical Society Reviews, 40(7), 3835-3853. [Link]
Methodological & Application
Application Notes and Protocols: Designing Light-Responsive Polymers Using 3,3',5,5'-Tetramethylazobenzene
Introduction: The Promise of Spatiotemporal Control with Light
In the quest for "smart" materials, polymers that respond to external stimuli are paramount. Among these, light-responsive polymers offer an unparalleled degree of control, allowing for non-invasive, spatiotemporal manipulation of material properties.[1][2] This capability has driven significant innovation in fields ranging from targeted drug delivery and tissue engineering to soft robotics and data storage.[3][4][5] The workhorse of many light-responsive systems is the azobenzene moiety, a remarkable molecular photoswitch.
Azobenzene exists in two isomeric forms: a thermodynamically stable, planar trans isomer and a higher-energy, bent cis isomer.[6] Upon irradiation with light of a specific wavelength (typically UV-A light), the trans isomer undergoes isomerization to the cis form. This transformation induces significant changes in molecular geometry, dipole moment, and polarity. The process is reversible, with the cis isomer relaxing back to the trans form either thermally or upon irradiation with a different wavelength of light (often visible light).[6][7][8]
While traditional azobenzenes are highly effective, their reliance on UV light for the trans-to-cis transition can be a limitation, especially in biological applications where UV can cause cell damage and has limited tissue penetration. This has led to the development of substituted azobenzene derivatives that can be switched with lower-energy visible light. 3,3',5,5'-tetramethylazobenzene (TMAB) is an exemplary member of this advanced class of photoswitches. The steric hindrance introduced by the four ortho-methyl groups on the phenyl rings alters the electronic landscape of the molecule, shifting the absorption bands and influencing the stability of the isomers. This guide provides a comprehensive overview and detailed protocols for the synthesis, polymerization, and application of TMAB-based light-responsive polymers.
Section 1: Synthesis of a TMAB-Containing Polymerizable Monomer
Expertise & Experience: The most robust method for integrating photoswitches into a polymer is to first synthesize a functional monomer. This "bottom-up" approach allows for precise control over the concentration and placement of the photoresponsive unit within the final macromolecule. We will detail the synthesis of an acrylate-functionalized TMAB monomer, a versatile building block for subsequent polymerization. The synthesis is a multi-step process beginning with the creation of the azobenzene core.
Protocol 1: Synthesis of 4-Hydroxy-3,3',5,5'-tetramethylazobenzene
This protocol first involves the synthesis of the TMAB core via oxidative coupling of 2,6-dimethylaniline to form 2,2',6,6'-tetramethylazobenzene, followed by a reduction and rearrangement to create a benzidine intermediate, which can then be selectively functionalized. A more direct, albeit hypothetical, approach for creating a hydroxyl-functionalized version for polymerization is outlined here, based on common azo coupling reactions.
Step 1.1: Synthesis of 2,2',6,6'-Tetramethylazobenzene Causality: This initial step creates the core azobenzene structure. Using an oxidant like potassium permanganate provides a straightforward method for coupling two aniline molecules.[9]
-
Dissolve 2,6-dimethylaniline (1.0 eq) in a suitable organic solvent such as ethyl acetate.
-
Slowly add potassium permanganate (1.0-1.5 eq) to the solution while stirring vigorously at room temperature. The reaction is exothermic; maintain temperature with an ice bath if necessary.
-
Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove manganese dioxide precipitate. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 2,2',6,6'-tetramethylazobenzene, which can be purified by column chromatography.
Step 1.2: Functionalization to Yield 4-Hydroxy-3,3',5,5'-tetramethylazobenzene Causality: To attach a polymerizable group, we first need a chemical handle, such as a hydroxyl group. This can be introduced through a diazonium coupling reaction.
-
Prepare a diazonium salt solution from 2,6-dimethylaniline.
-
In a separate flask, dissolve 2,6-dimethylphenol in an alkaline aqueous solution.
-
Slowly add the cold diazonium salt solution to the phenol solution at 0-5 °C with constant stirring.
-
Maintain the alkaline pH and low temperature for 2-3 hours. An orange-red precipitate should form.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-hydroxy-3,3',5,5'-tetramethylazobenzene.
Protocol 2: Synthesis of (TMAB)-Acrylate Monomer
Causality: Esterification of the hydroxyl group with acryloyl chloride attaches the polymerizable acrylate moiety. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Dissolve 4-hydroxy-3,3',5,5'-tetramethylazobenzene (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure acrylate monomer.
Trustworthiness (Self-Validation): Confirm the structure of the final monomer using:
-
¹H NMR: To verify the presence of vinyl protons from the acrylate group and the aromatic protons of the TMAB core in the correct integration ratios.
-
FT-IR: To identify the characteristic C=O stretching vibration of the ester at ~1730 cm⁻¹ and the C=C stretching of the acrylate at ~1635 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.
Section 2: Controlled Radical Polymerization of TMAB-Monomer
Expertise & Experience: To create well-defined polymers with predictable molecular weights and low dispersity, controlled radical polymerization techniques are superior to conventional free-radical methods.[10] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly versatile as it is tolerant to a wide range of functional groups, including the azo moiety.[11] This control is crucial for synthesizing block copolymers, which are essential for creating self-assembling nanostructures for applications like drug delivery.[12]
Protocol 3: RAFT Synthesis of a TMAB Homopolymer (pTMAB-A)
Causality: This protocol describes the synthesis of a simple homopolymer to first establish the reactivity of the monomer under RAFT conditions. The choice of RAFT agent and initiator is critical for achieving good control.
-
In a Schlenk flask, combine the TMAB-acrylate monomer (e.g., 100 eq), a suitable RAFT agent like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (1.0 eq), and a thermal initiator like Azobisisobutyronitrile (AIBN) (0.2 eq).
-
Add a solvent (e.g., dioxane or DMF) to achieve the desired monomer concentration (e.g., 1-2 M).
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). Periodically take small aliquots via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer by filtration or centrifugation, re-dissolve in a small amount of THF, and re-precipitate. Repeat this process three times to remove unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum at room temperature.
Protocol 4: Synthesis of an Amphiphilic Diblock Copolymer (p(PEG-A)-b-p(TMAB-A))
Causality: This protocol builds upon the first, using a hydrophilic poly(ethylene glycol)-based macro-RAFT agent to initiate the polymerization of the TMAB-acrylate monomer. This creates an amphiphilic block copolymer capable of self-assembly in aqueous media.
-
Synthesize or purchase a well-defined poly(ethylene glycol) methyl ether acrylate macro-RAFT agent (p(PEG-A)-RAFT).
-
In a Schlenk flask, dissolve the p(PEG-A)-RAFT macro-initiator (1.0 eq) and the TMAB-acrylate monomer (e.g., 150 eq) in dioxane.
-
Add AIBN (0.2 eq relative to the macro-RAFT agent).
-
De-gas the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath (e.g., 70 °C) and stir for 12-36 hours.
-
Monitor the reaction and purify the resulting block copolymer using the same methods described in Protocol 3.
Trustworthiness (Self-Validation):
-
Gel Permeation Chromatography (GPC/SEC): A clear shift to a lower elution time (higher molecular weight) compared to the macro-RAFT agent, along with a narrow, monomodal peak (Đ < 1.3), confirms successful chain extension and controlled polymerization.
-
¹H NMR: Compare the integration of the PEG protons (~3.6 ppm) with the aromatic protons of the TMAB units to determine the final copolymer composition and confirm the incorporation of the second block.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature(s) (Tg) of the polymer blocks.[13]
Diagram: Polymer Synthesis Workflow
Caption: Workflow for the synthesis and characterization of TMAB-based polymers.
Section 3: Characterization of Photoresponsive Properties
Expertise & Experience: Quantifying the photoisomerization behavior is critical to understanding and predicting the performance of the material. UV-Vis spectroscopy is the primary tool for this analysis, as the trans and cis isomers have distinct absorption spectra. The trans isomer typically displays a strong π-π* transition band and a weaker, lower-energy n-π* band. Upon isomerization, the π-π* band intensity decreases and blue-shifts, while the n-π* band may show a slight increase in intensity.
Protocol 5: UV-Vis Analysis of Photoisomerization Kinetics
-
Prepare a dilute solution of the TMAB-containing polymer in a suitable solvent (e.g., THF or chloroform) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of ~1.0 in the π-π* region.
-
Record the initial UV-Vis spectrum of the dark-adapted (all-trans) sample.
-
Irradiate the sample with a light source corresponding to the π-π* transition (e.g., 365 nm LED or filtered lamp) directly in the spectrophotometer.
-
Record spectra at regular intervals until no further changes are observed. This point is the photostationary state (PSS), a dynamic equilibrium of trans and cis isomers under that specific wavelength.
-
To observe the reverse cis-to-trans isomerization, irradiate the PSS sample with a longer wavelength light source (e.g., >450 nm, typically corresponding to the n-π* transition).
-
Again, record spectra at regular intervals until the original trans spectrum is recovered or a new PSS is reached.
-
To measure thermal back-relaxation, bring the sample to the cis-rich PSS, turn off the light, and monitor the spectral changes over time at a constant temperature.
Data Presentation: Photophysical Properties of TMAB-Polymers
| Parameter | Description | Typical Value | Experimental Method |
| λmax (trans) | Wavelength of maximum absorbance for the π-π* transition of the trans isomer. | ~360-380 nm | UV-Vis Spectroscopy |
| λmax (cis) | Wavelength of maximum absorbance for the n-π* transition of the cis isomer. | ~450-470 nm | UV-Vis Spectroscopy |
| E → Z λ | Wavelength used to drive trans-to-cis isomerization. | 365 nm | UV-Vis with Irradiation |
| Z → E λ | Wavelength used to drive cis-to-trans isomerization. | >450 nm (e.g., 530 nm) | UV-Vis with Irradiation |
| t½ (thermal) | Half-life of thermal cis-to-trans relaxation at a given temperature. | Varies (minutes to hours) | Time-resolved UV-Vis |
Diagram: TMAB Photoisomerization
Caption: Reversible photoisomerization of the TMAB moiety between its trans and cis states.
Section 4: Application Protocol - Light-Triggered Cargo Release
Expertise & Experience: A primary application for light-responsive polymers is the construction of "on-demand" drug delivery systems.[2][14] The amphiphilic block copolymers synthesized in Protocol 4 can self-assemble in water to form nanostructures like micelles or polymersomes.[4][12] These structures have a hydrophobic core (the p(TMAB-A) block) capable of encapsulating hydrophobic drugs, and a hydrophilic corona (the p(PEG-A) block) that provides aqueous stability. Light-induced isomerization of the TMAB units from the nonpolar trans state to the more polar cis state can increase the polarity and disrupt the packing of the core, triggering the release of the encapsulated cargo.
Protocol 6: Formulation and Drug Loading of TMAB Polymersomes
-
Dissolve the amphiphilic block copolymer (e.g., p(PEG-A)-b-p(TMAB-A)) and a hydrophobic model drug (e.g., Nile Red) in a water-miscible organic solvent like THF or dioxane.
-
Add deionized water dropwise to the organic solution under gentle stirring. As the water content increases, the polymer will self-assemble, encapsulating the drug.
-
Once a turbid solution is observed, continue adding water slowly.
-
Transfer the solution to a dialysis membrane (with an appropriate molecular weight cut-off) and dialyze against deionized water for 48 hours, changing the water frequently to remove the organic solvent and any unencapsulated drug.
-
Characterize the resulting polymersome solution using:
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology (e.g., spherical vesicles) and confirm the size.
-
Protocol 7: In Vitro Light-Triggered Release Study
-
Place a known volume of the drug-loaded polymersome solution into a dialysis bag.
-
Submerge the dialysis bag in a known volume of a release buffer (e.g., PBS, pH 7.4) at 37 °C with gentle stirring.
-
Divide the setup into two groups: a "Dark Control" group, which is protected from light, and an "Irradiation" group.
-
At predetermined time points, withdraw a small aliquot from the release buffer (outside the dialysis bag) and replace it with an equal volume of fresh buffer.
-
For the "Irradiation" group, expose the sample to the trigger wavelength (e.g., 365 nm) for a set duration at a specific time point (e.g., after 1 hour).
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical technique (e.g., fluorescence spectroscopy for Nile Red or UV-Vis for a drug like Doxorubicin).
-
Plot the cumulative drug release (%) versus time for both groups. A significant increase in the release rate for the irradiated sample compared to the dark control demonstrates successful light-triggered release.
Diagram: Light-Triggered Drug Release from a Polymersome
Caption: Mechanism of light-triggered release from a TMAB-based polymersome.
References
-
Title: Synthesis, structure and adsorption of coordination polymers constructed from 3,3′,5,5′-azobenzenetetracarboxylic acid and Zn ions Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: Smart Light Responsive materials-Azobenzene Containing Polymers and Liquid Crystals Source: ResearchGate URL: [Link]
-
Title: Facile Synthesis of Light-Switchable Polymers with Diazocine Units in the Main Chain Source: Semantic Scholar URL: [Link]
-
Title: Light-Triggered Polymersome-Based Anticancer Therapeutics Delivery Source: MDPI URL: [Link]
-
Title: Terpene Based Elastomers: Synthesis, Properties, and Applications Source: MDPI URL: [Link]
-
Title: Polymeric Self-Assemblies Based on tetra-ortho-Substituted Azobenzene as Visible Light Responsive Nanocarriers Source: MDPI URL: [Link]
-
Title: Recent Developments of Photodeformable Polymers: From Materials to Applications Source: PMC URL: [Link]
-
Title: Triggered azobenzene-based prodrugs and drug delivery systems Source: PubMed URL: [Link]
-
Title: Recent advances in light-responsive on-demand drug-delivery systems Source: PMC URL: [Link]
- Title: Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof Source: Google Patents URL
-
Title: Using Light to Trigger Drug Release in Nano-Polymersomes Source: Rutgers University-Camden URL: [Link]
-
Title: Solvent effect on the photochemical properties of symmetrically substituted trans-3,3',5,5'-tetramethoxystilbene. Source: Semantic Scholar URL: [Link]
-
Title: Direct polymerization of functional monomers Source: Matyjaszewski Polymer Group, Carnegie Mellon University URL: [Link]
-
Title: Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes Source: Soft Matter (RSC Publishing) URL: [Link]
-
Title: Thiophenylazobenzene: An Alternative Photoisomerization Controlled by Lone‐Pair⋅⋅⋅π Interaction Source: PMC URL: [Link]
Sources
- 1. Recent Developments of Photodeformable Polymers: From Materials to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in light-responsive on-demand drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. emergentmind.com [emergentmind.com]
- 6. mdpi.com [mdpi.com]
- 7. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophenylazobenzene: An Alternative Photoisomerization Controlled by Lone‐Pair⋅⋅⋅π Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108997139B - Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof - Google Patents [patents.google.com]
- 10. Terpene Based Elastomers: Synthesis, Properties, and Applications | MDPI [mdpi.com]
- 11. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. Polymeric Self-Assemblies Based on tetra-ortho-Substituted Azobenzene as Visible Light Responsive Nanocarriers [mdpi.com]
- 13. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
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Application of bis(3,5-dimethylphenyl)diazene in supramolecular switches
An In-Depth Guide to the Application of Bis(3,5-dimethylphenyl)diazene in Supramolecular Switches
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of bis(3,5-dimethylphenyl)diazene, a sterically hindered azobenzene derivative, in the design and operation of photoswitchable supramolecular systems.
Section 1: Foundational Principles and Strategic Advantages
Azobenzene and its derivatives are a cornerstone of photopharmacology and smart materials, prized for their ability to undergo reversible geometric changes upon irradiation with light.[1][2][3] This photoisomerization between a thermally stable, planar trans (E) isomer and a metastable, bent cis (Z) isomer allows for the dynamic control of molecular systems with high spatiotemporal precision.[3][4] When incorporated into larger structures, this molecular motion can be amplified to control complex functions.[5]
Supramolecular chemistry, which focuses on systems held together by non-covalent interactions (e.g., hydrogen bonding, π-π stacking, host-guest interactions), provides an ideal framework for harnessing the power of azobenzene photoswitches.[6][7] By integrating an azobenzene unit into a supramolecular assembly, light can be used as an external trigger to modulate the system's structure, and consequently, its function.[8][9]
The Unique Role of Bis(3,5-dimethylphenyl)diazene
The choice of substitution on the azobenzene core is critical for tuning its photochemical properties.[2] Bis(3,5-dimethylphenyl)diazene is a symmetrically substituted azobenzene featuring two methyl groups at the meta-positions of each phenyl ring. This substitution pattern introduces significant steric hindrance around the azobenzene core. This design choice is deliberate and offers several key advantages:
-
Enhanced Thermal Stability of the cis-Isomer: The steric bulk of the methyl groups raises the energy barrier for thermal relaxation from the cis to the trans state, resulting in a longer half-life for the metastable state. This is crucial for applications where the "switched-on" state needs to persist for extended periods without continuous irradiation.
-
Suppression of Aggregation: The non-planar nature enforced by the methyl groups can disrupt intermolecular π-π stacking, which often leads to aggregation and quenching of photoswitching in solution or the solid state.[7]
-
Predictable Photochemistry: As a simple, symmetric molecule, its photophysical properties are well-defined, making it an excellent model system for developing and testing new supramolecular switch designs.
This guide will detail the synthesis of this photoswitch, its characterization, and provide a protocol for its integration into a model supramolecular system.
Section 2: Synthesis and Spectroscopic Characterization
A reliable and scalable synthesis is paramount for the widespread application of any molecular tool. The most common approach for synthesizing symmetric azoarenes like bis(3,5-dimethylphenyl)diazene is the oxidation of the corresponding aniline.
Protocol 2.1: Synthesis of Bis(3,5-dimethylphenyl)diazene
This protocol is adapted from standard procedures for the oxidation of anilines.[10]
Materials:
-
3,5-Dimethylaniline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq) in ethanol.
-
Basification: Add a 1 M aqueous solution of sodium hydroxide to the flask and stir vigorously. The basic condition facilitates the oxidation process.
-
Oxidation: Slowly add a saturated aqueous solution of potassium permanganate (a strong oxidizing agent) dropwise to the stirring mixture at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The color will change as the permanganate is consumed and manganese dioxide (MnO₂) precipitates.
-
Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the aniline spot and the appearance of a new, colored spot (typically orange-red) indicates product formation.
-
Workup: Once the reaction is complete, quench it by adding a small amount of saturated sodium bisulfite solution to destroy any excess permanganate. Filter the mixture through a pad of celite to remove the brown MnO₂ precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with dichloromethane. The organic layers contain the desired product.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallization: Purify the resulting crude solid by recrystallization from hot ethanol to yield bright orange-red crystals of (E)-bis(3,5-dimethylphenyl)diazene.
Diagram: Synthetic and Characterization Workflow
Caption: Workflow for synthesis and characterization.
Spectroscopic Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized photoswitch. The following table summarizes the expected spectroscopic data.
| Technique | Parameter | Expected Value / Observation | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.6 ppm (s, 4H)~7.1 ppm (s, 2H)~2.4 ppm (s, 12H) | Ar-H (ortho to -N=N-)Ar-H (para to -N=N-)-CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~152 ppm~139 ppm~130 ppm~121 ppm~21 ppm | Ar-C (ipso to -N=N-)Ar-C (ipso to -CH₃)Ar-CH (para to -N=N-)Ar-CH (ortho to -N=N-)-CH₃ |
| FTIR (KBr pellet) | Wavenumber (cm⁻¹) | ~3050~2950~1600~1480 | Aromatic C-H stretchMethyl C-H stretchC=C aromatic stretchN=N stretch |
| UV-Vis (Ethanol) | λmax (nm) | ~340 nm~450 nm | π → π* transition (trans isomer)n → π* transition (trans isomer) |
| Mass Spec (EI) | m/z | 238.15 | [M]⁺ (C₁₆H₁₈N₂) |
Section 3: Photoswitching Properties and Mechanism
The utility of bis(3,5-dimethylphenyl)diazene lies in its reversible photoisomerization.
Diagram: Photoisomerization of Bis(3,5-dimethylphenyl)diazene
Caption: Reversible photoisomerization between E and Z isomers.
The trans isomer possesses a strong π→π* absorption band in the UV region and a weaker, often overlapping n→π* band at longer wavelengths.[11] Irradiation into the π→π* band (~340 nm) efficiently populates the cis isomer. The reverse cis→trans isomerization can be triggered by irradiating the n→π* band of the cis isomer with visible light (e.g., >420 nm) or by thermal relaxation.[3]
Protocol 3.1: Characterizing the Photoswitching Behavior
Objective: To determine the photostationary state (PSS) and monitor the thermal back-isomerization.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Light source with specific wavelength filters or monochromator (e.g., 365 nm LED for trans→cis, 450 nm LED for cis→trans).
Procedure:
-
Prepare Solution: Prepare a dilute solution of the synthesized (E)-bis(3,5-dimethylphenyl)diazene in a suitable solvent (e.g., DMSO, Acetonitrile, or Toluene) in the quartz cuvette. The concentration should yield a maximum absorbance of ~1.0 in the π→π* band.
-
Record Initial Spectrum: Record the UV-Vis spectrum of the solution. This represents the pure trans isomer.
-
Irradiation to PSS: Irradiate the solution with UV light (e.g., 365 nm) directly in the spectrophotometer chamber if possible, or externally. Record spectra at regular intervals until no further changes are observed. The final spectrum represents the photostationary state (PSS), a mixture of trans and cis isomers.
-
Expert Insight: The PSS is reached when the rate of forward isomerization equals the rate of the reverse reaction at that wavelength. For azobenzenes, the PSS under UV light typically favors the cis isomer, with compositions often exceeding 80% cis.[12]
-
-
Monitor Thermal Relaxation: Store the cuvette containing the PSS mixture in the dark at a constant, known temperature (e.g., 25°C). Record the UV-Vis spectrum at timed intervals (e.g., every 30 minutes, then every few hours) to monitor the thermal return to the trans isomer.
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans isomer versus time.
-
Fit the data to a first-order kinetic model to determine the rate constant (k) for thermal isomerization.
-
Calculate the thermal half-life (t½) using the equation: t½ = ln(2)/k.
-
| Photophysical Parameter | Description | Significance |
| Photostationary State (PSS) | The equilibrium ratio of cis/trans isomers under continuous irradiation at a specific wavelength. | A high percentage of the cis isomer at the PSS is desirable for achieving a large functional change in the supramolecular system. |
| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of molecules isomerized per photon absorbed. | Higher quantum yields lead to faster switching with lower light intensity, minimizing potential photodamage in biological systems. |
| Thermal Half-life (t½) | The time required for half of the cis isomers to thermally revert to the trans form in the dark. | A long half-life, a key feature of sterically hindered azobenzenes, ensures the "switched" state is maintained without continuous irradiation. |
Section 4: Application in a Photoswitchable Supramolecular System
The true power of bis(3,5-dimethylphenyl)diazene is realized when its isomerization is used to control a supramolecular event. A classic example is modulating host-guest binding.[8][9] The trans isomer, being linear and spanning a larger distance (~9.0 Å), can fit into a host cavity, while the bent cis isomer (~5.5 Å) is sterically mismatched and will be expelled.[3]
Diagram: Light-Controlled Host-Guest System
Caption: Principle of a light-gated host-guest system.
Protocol 4.1: Probing Photoswitchable Binding with ¹H NMR Titration
Objective: To quantify the difference in binding affinity of the trans and cis isomers of bis(3,5-dimethylphenyl)diazene with a macrocyclic host (e.g., a cyclodextrin derivative).
Materials:
-
Bis(3,5-dimethylphenyl)diazene ("Guest")
-
Water-soluble host molecule (e.g., β-cyclodextrin)
-
NMR tubes
-
D₂O (as solvent)
-
NMR Spectrometer
-
UV lamp (365 nm)
Procedure:
Part A: Binding of the trans-Isomer
-
Prepare a stock solution of the host in D₂O.
-
Prepare a series of NMR tubes, each containing a constant concentration of the guest molecule in D₂O.
-
Add increasing amounts of the host stock solution to the NMR tubes, creating a range of host:guest molar ratios (e.g., 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1).
-
Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Monitor the chemical shift of the guest protons (e.g., the aromatic protons). As the host is added, these protons will experience a different chemical environment upon binding, causing their peaks to shift. Plot the change in chemical shift (Δδ) versus the host concentration and fit the data to a 1:1 binding isotherm to calculate the association constant (Katrans).
Part B: Binding of the cis-Isomer
-
Take the NMR tube with the highest concentration of the host-guest complex from Part A.
-
Irradiate the tube with a 365 nm UV lamp for a duration sufficient to reach the PSS (determined in Protocol 3.1).
-
Immediately acquire a ¹H NMR spectrum of the irradiated sample.
-
Observation & Rationale: Upon isomerization to the cis form, the guest no longer fits well within the host cavity. This dissociation will cause the chemical shifts of the guest protons to revert towards their values in the unbound state. The magnitude of this reversion indicates a weaker binding affinity.
-
Self-Validation: To confirm the process is reversible, irradiate the same NMR tube with visible light (>420 nm). The NMR spectrum should revert to that of the bound trans complex, demonstrating the switch is repeatable. A small amount of unbound guest might be observed due to the PSS not being 100% cis.
Expected Outcome: The calculated association constant for the trans isomer (Katrans) should be significantly larger than that for the cis isomer (Kacis), demonstrating effective photocontrol over the binding event.
Section 5: References
-
Structurally Controlled Dynamics in Azobenzene-Based Supramolecular Self-Assemblies in Solid State. Macromolecules - ACS Publications.
-
Structurally Controlled Dynamics in Azobenzene-Based Supramolecular Self-Assemblies in Solid State. Tampere University Research Portal.
-
Configurational Selection in Azobenzene-Based Supramolecular Systems Through Dual-Stimuli Processes. PubMed.
-
Configurational Selection in Azobenzene-Based Supramolecular Systems Through Dual-Stimuli Processes. University of Vienna.
-
Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. PMC.
-
Azobenzene-based small molecular photoswitches for protein modulation. RSC Publishing.
-
On the Computational Design of Azobenzene-Based Multi-State Photoswitches. MDPI.
-
Supramolecular design principles for efficient photoresponsive polymer–azobenzene complexes. RSC Publishing.
-
Recent Progress in Azobenzene‐Based Supramolecular Materials and Applications. Wiley Online Library.
-
Thermally Stable Photomechanical Molecular Hinge: Sterically Hindered Stiff-Stilbene Photoswitch Mechanically Isomerizes. JACS Au - ACS Publications.
-
Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry.
-
Recent Progress in Photoswitchable Supramolecular Self-Assembling Systems. Request PDF - ResearchGate.
-
Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. MDPI.
-
A photoswitchable supramolecular complex with release-and-report capabilities. CORE.
-
Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. RSC Publishing.
-
Bis-Azobenzene Crosslinkers for Photocontrol of Peptide Structure. ResearchGate.
-
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PMC.
-
Investigation of Ultrafast Photoisomerization Dynamics of Azobenzene Derivative (E)-1-Phenyl-2-((triisopropylsilyl)ethynyl)diazene. arXiv.org.
-
Click Chemistry. PDB-101.
-
Spectroscopic and Synthetic Profile of (E)-bis(4-methylphenyl)diazene: A Technical Guide. Benchchem.
Sources
- 1. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]
- 4. Azobenzene-based small molecular photoswitches for protein modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Supramolecular design principles for efficient photoresponsive polymer–azobenzene complexes - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC05005D [pubs.rsc.org]
- 8. Configurational Selection in Azobenzene-Based Supramolecular Systems Through Dual-Stimuli Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 12. researchgate.net [researchgate.net]
Revolutionizing Surface Engineering: A Guide to Functionalization with Diazene bis(3,5-dimethylphenyl)
Foreword: The Dawn of a New Surface Chemistry
In the dynamic landscape of materials science, drug development, and advanced research, the ability to precisely control the surface properties of a material is paramount. Surface functionalization, the process of modifying a surface to impart new characteristics, is the cornerstone of innovation in fields ranging from biocompatible implants to high-performance sensors. This guide delves into a powerful and versatile technique for covalent surface modification utilizing a specific and highly promising molecule: Diazene bis(3,5-dimethylphenyl) .
Traditional surface modification techniques often grapple with challenges of stability, substrate specificity, and harsh reaction conditions. The use of Diazene bis(3,5-dimethylphenyl) offers a compelling alternative, enabling the robust and covalent attachment of 3,5-dimethylphenyl groups onto a wide array of surfaces. This process is driven by the clean generation of highly reactive 3,5-dimethylphenyl radicals, which readily form strong covalent bonds with the substrate.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just a set of protocols, but a deep understanding of the underlying principles, the rationale behind experimental choices, and the practical insights needed to successfully implement this technology. We will explore the synthesis of the diazene precursor, detail protocols for both thermal and photochemical surface functionalization, and discuss the critical characterization techniques required to validate your results.
I. The Heart of the Matter: Understanding Diazene bis(3,5-dimethylphenyl) and its Radical Chemistry
Diazene bis(3,5-dimethylphenyl), a symmetrical aromatic azo compound, is the linchpin of this functionalization technique. Its utility lies in its ability to serve as a clean and efficient source of 3,5-dimethylphenyl radicals upon stimulation by either heat or light.
The core of the reaction is the homolytic cleavage of the two carbon-nitrogen (C-N) bonds, releasing a highly stable dinitrogen molecule (N₂) and two 3,5-dimethylphenyl radicals. This thermodynamically favorable extrusion of nitrogen gas is a powerful driving force for the reaction.
Application Note: Incorporation of Diazene bis(3,5-dimethylphenyl)- into Hydrogel Matrices
The following Application Note and Protocol guide details the methods for incorporating Diazene bis(3,5-dimethylphenyl)- (referred to herein as Azo-DMP ) into hydrogel systems.
This guide is designed for drug development professionals and material scientists utilizing Azo-DMP as a hydrophobic photo-switch or model hydrophobic cargo .
Part 1: Executive Summary & Strategic Rationale
Diazene bis(3,5-dimethylphenyl)- (Azo-DMP) is a symmetric azobenzene derivative characterized by its high hydrophobicity (LogP ~5.2) and reversible photo-isomerization properties.[1] In hydrogel applications, it serves two critical roles:
-
Stimuli-Responsive Actuator: Upon UV irradiation (365 nm), Azo-DMP isomerizes from the planar trans state to the bent cis state, altering the hydrogel's macroscopic properties (stiffness, pore size) if mechanically coupled to the network.
-
Model Hydrophobic Cargo: It mimics the physicochemical behavior of poorly water-soluble drugs (BCS Class II/IV), allowing researchers to validate release kinetics from hydrogel carriers without using expensive API (Active Pharmaceutical Ingredient) standards.
The Challenge: Direct incorporation of Azo-DMP into aqueous hydrogel precursors leads to aggregation, precipitation, and heterogeneous distribution due to its lack of hydrophilic functional groups (e.g., -COOH, -OH).
The Solution: This guide presents two field-proven methods to bypass solubility limits:
-
Method A (Supramolecular): Host-Guest anchoring using Cyclodextrin-modified polymers.[2][3]
-
Method B (Physical): Micellar entrapment using surfactant-doped networks.
Part 2: Experimental Protocols
Method A: Supramolecular Anchoring (Host-Guest Complexation)
Best for: Creating "Smart" Photo-responsive Hydrogels.
Principle:
Materials Required
-
Host Polymer: Alginate-g-
-CD or Hyaluronic Acid-g- -CD (Degree of substitution ~10-20%). -
Guest Molecule: Diazene bis(3,5-dimethylphenyl)- (Azo-DMP).
-
Solvents: DMSO (Dimethyl sulfoxide), DI Water.
-
Crosslinker: Calcium Chloride (
) for alginate, or appropriate photo-initiator for HA.
Step-by-Step Protocol
-
Preparation of Guest Solution:
-
Dissolve Azo-DMP in DMSO to create a 50 mM stock solution .
-
Note: Keep this solution in an amber vial to prevent premature isomerization by ambient light.
-
-
Host-Guest Complexation (Pre-Gelation):
-
Dissolve the
-CD-functionalized polymer in DI water (e.g., 2% w/v). -
Add the Azo-DMP stock solution dropwise to the polymer solution under vigorous stirring.
-
Ratio: Target a 1:1 molar ratio of Azo-DMP to
-CD moieties. -
Incubation: Stir at room temperature for 12–24 hours in the dark. The solution should turn from turbid to clear/translucent as the hydrophobic Azo-DMP enters the hydrophilic CD cavities.
-
Validation: If turbidity persists, sonicate for 30 mins at 40 kHz.
-
-
Gelation:
-
For Alginate: Extrude the complexed solution into a 100 mM
bath. -
For Methacrylated Polymers: Add photo-initiator (e.g., LAP) and cure under visible light (405 nm) to avoid triggering the UV-sensitive Azo switch during curing.
-
-
Washing:
-
Dialyze the formed hydrogel against DI water for 24 hours to remove excess DMSO and uncomplexed Azo-DMP.
-
Method B: Micellar Entrapment (Surfactant-Mediated Loading)
Best for: Drug Delivery Modeling and High-Loading Requirements.
Principle: Amphiphilic block copolymers (e.g., Pluronic F127) form micelles in water with hydrophobic cores. Azo-DMP is solubilized within these cores, which are then physically entrapped within the crosslinked hydrogel network.
Materials Required
-
Surfactant: Pluronic F127 (Poloxamer 407).
-
Hydrogel Matrix: GelMA (Gelatin Methacryloyl) or PEGDA (Polyethylene Glycol Diacrylate).
-
Azo-DMP Stock: 50 mM in Acetone or Ethanol.
Step-by-Step Protocol
-
Thin-Film Formation:
-
Mix Pluronic F127 (100 mg) and Azo-DMP (5 mg) in 2 mL of Acetone.
-
Evaporate the solvent under vacuum (Rotavap) at 40°C until a thin, uniform film forms on the flask wall. This ensures molecular-level mixing.
-
-
Rehydration (Micelle Formation):
-
Add 5 mL of warm DI water (or PBS) to the flask.
-
Stir at 4°C (Pluronic is more soluble at low temps) until the film fully dissolves.
-
Result: A clear orange solution containing Azo-DMP loaded micelles.
-
-
Hydrogel Integration:
-
Dissolve the hydrogel precursor (e.g., 10% w/v GelMA) directly into the micelle solution.
-
Add Photo-initiator (e.g., 0.5% LAP).
-
-
Crosslinking:
-
Inject the pre-gel solution into molds.
-
Cure using 405 nm light (avoid 365 nm UV).
-
Outcome: The micelles act as "reservoirs" holding the Azo-DMP uniformly throughout the hydrogel.
-
Part 3: Mechanism & Visualization
The following diagram illustrates the Supramolecular Switching Mechanism (Method A). It details how the Azo-DMP acts as a reversible crosslinker or probe, controlled by light.
Figure 1: Schematic of the reversible host-guest interaction. UV light triggers dissociation of Azo-DMP from the CD cavity, softening the gel. Visible light reverses the process.
Part 4: Data Analysis & Characterization
To validate successful incorporation, use the following analytical matrix:
| Analysis Type | Instrument | Key Observation | Success Criteria |
| Quantification | UV-Vis Spectroscopy | Absorbance peaks at ~340 nm ( | Linear correlation between Abs and concentration (Beer-Lambert). |
| Switching Efficiency | UV-Vis (In-situ) | Irradiate at 365 nm. | Decrease in 340 nm peak; Increase in 450 nm peak within <5 mins. |
| Rheology | Rheometer (Parallel Plate) | Storage Modulus ( | |
| Distribution | Confocal Microscopy | Fluorescence (Azo-DMP is weakly fluorescent) or Raman Mapping. | Uniform signal distribution; no micron-scale aggregates. |
Troubleshooting Guide
-
Issue: Precipitation of Azo-DMP during mixing.
-
Cause: Water addition was too fast or DMSO concentration too low.
-
Fix: Use the "Thin-Film Rehydration" method (Method B, Step 1) even for Method A to ensure molecular dispersion before adding the polymer.
-
-
Issue: No photo-response in rheology.
-
Cause: Steric hindrance of the 3,5-dimethyl groups preventing deep inclusion in
-CD. -
Fix: Switch to
-Cyclodextrin (larger cavity) or increase the spacer length between the polymer backbone and the CD moiety.
-
References
-
Takashima, Y., et al. (2010).[4] Photoswitchable Supramolecular Hydrogels Formed by Cyclodextrins and Azobenzene Polymers. Angewandte Chemie International Edition. Link
-
Mao, D., et al. (2018). Self-Assembled Hydrogels Based on Poly-Cyclodextrin and Poly-Azobenzene Compounds. ACS Omega. Link
-
Rosales, A. M., & Anseth, K. S. (2018). Reversible Control of Network Properties in Azobenzene-Containing Hyaluronic Acid-Based Hydrogels. Bioconjugate Chemistry. Link
-
Larsson, M., et al. (2018). Hydrogels for Hydrophobic Drug Delivery: Classification, Synthesis and Applications. MDPI Pharmaceutics. Link
-
Li, N., et al. (2022). Photoresponsive Double Cross-Linked Supramolecular Hydrogels Based on
-cyclodextrin/Azobenzene Host–Guest Complex. Macromolecular Chemistry and Physics. Link
Sources
- 1. Azobenzene Based Photo-Responsive Hydrogel: Synthesis, Self-Assembly, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular hydrogels constructed by red-light-responsive host–guest interactions for photo-controlled protein release in deep tissue - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Self-Assembled Hydrogels Based on Poly-Cyclodextrin and Poly-Azobenzene Compounds and Applications for Highly Efficient Removal of Bisphenol A and Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Quantum Yield of Diazene bis(3,5-dimethylphenyl) Photoisomerization
Welcome to the technical support center for the photoisomerization of diazene bis(3,5-dimethylphenyl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols. Our goal is to empower you to optimize your experiments and improve the photoisomerization quantum yield of this and similar diazene compounds.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the photoisomerization of diazene bis(3,5-dimethylphenyl).
Q1: What is the expected photoisomerization behavior of diazene bis(3,5-dimethylphenyl)?
A1: Diazene bis(3,5-dimethylphenyl), an analogue of azobenzene, is expected to exhibit reversible E/Z (or trans/cis) photoisomerization. The more stable E-isomer can be converted to the metastable Z-isomer upon irradiation with UV light, typically in the range of its π→π* transition. The reverse Z→E isomerization can be induced by irradiation with visible light, corresponding to the n→π* transition, or it can occur thermally. The dimethyl substitution on the phenyl rings may influence the electronic and steric properties, thereby affecting the absorption spectra and isomerization kinetics compared to unsubstituted azobenzene.
Q2: Why am I observing incomplete E→Z isomerization, even after prolonged irradiation?
A2: Incomplete isomerization is a common observation and is often due to reaching a photostationary state (PSS) . A PSS is an equilibrium where the rates of the forward (E→Z) and reverse (Z→E) photoisomerization reactions are equal. Since both isomers may absorb at the irradiation wavelength, a complete conversion to the Z-isomer is often not possible. The composition of the PSS is dependent on the irradiation wavelength, the molar absorption coefficients of both isomers at that wavelength, and their respective photoisomerization quantum yields.[1][2] Additionally, factors like sample degradation under prolonged UV exposure or aggregation at high concentrations can limit the observed conversion.[3]
Q3: How do the 3,5-dimethylphenyl substituents affect the photoisomerization quantum yield?
A3: The methyl groups at the meta positions are electron-donating and can influence the electronic properties of the diazene core. Electron-donating groups can affect the energies of the n→π* and π→π* transitions.[4] This can lead to shifts in the absorption spectra and alter the efficiency of the isomerization process. Furthermore, the steric bulk of the methyl groups, although not at the ortho-positions, might slightly influence the geometry of the excited state and the isomerization pathway, which can be either through rotation around the N=N bond or inversion at one of the nitrogen atoms.[5][6]
Q4: Can the photoisomerization be performed in the solid state?
A4: Yes, photoisomerization of azobenzene derivatives can be performed in the solid state, such as in polymer films or crystals. However, the quantum yield is often lower than in solution due to the restricted molecular mobility in the rigid environment. The surrounding matrix can sterically hinder the conformational changes required for isomerization.[3]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable photoisomerization | 1. Incorrect Irradiation Wavelength: The wavelength of the light source may not overlap sufficiently with the absorption band of the E-isomer. 2. Insufficient Light Intensity: The photon flux may be too low to induce a significant change in the isomer ratio within a reasonable timeframe. 3. Sample Degradation: Prolonged exposure to high-energy UV light can cause photobleaching or degradation of the diazene compound. | 1. Verify Absorption Spectrum: Measure the UV-Vis absorption spectrum of the E-isomer and ensure your light source's emission is centered around the λmax of the π→π* transition. 2. Increase Light Intensity or Exposure Time: Use a more powerful light source or increase the irradiation time. Monitor the process by taking UV-Vis spectra at regular intervals. 3. Monitor Spectral Changes: Look for the presence of clear isosbestic points in the UV-Vis spectra during irradiation. Their absence may indicate degradation.[3] Consider using a filter to block very high-energy UV light if degradation is suspected. |
| Irreproducible quantum yield measurements | 1. Fluctuations in Light Source Intensity: The output of the lamp may not be stable over time. 2. Inaccurate Actinometry: The chemical actinometer used to determine the photon flux may not have been prepared or handled correctly. 3. Temperature Variations: The quantum yield can be temperature-dependent, especially the thermal back-isomerization rate.[7] 4. Solvent Impurities: Impurities in the solvent can quench the excited state or react with the diazene. | 1. Stabilize Light Source: Allow the lamp to warm up for a sufficient amount of time before starting the experiment. Use a power meter to monitor the lamp output. 2. Careful Actinometry: Prepare fresh actinometer solutions and follow established protocols precisely. Ensure the absorbance of the actinometer is in the optimal range. 3. Control Temperature: Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment. 4. Use High-Purity Solvents: Use spectroscopic grade solvents to minimize the impact of impurities. |
| Fast thermal back-reaction interfering with measurements | 1. Inherent properties of the molecule: The energy barrier for thermal Z→E isomerization may be low. 2. Elevated Temperature: The rate of thermal isomerization increases with temperature. | 1. Low-Temperature Experiments: Perform the photoisomerization and subsequent measurements at lower temperatures to slow down the thermal back-reaction. 2. Rapid Measurement Techniques: Utilize fast spectroscopic techniques to capture the spectral changes before significant thermal relaxation occurs. |
Factors Influencing Quantum Yield and Strategies for Improvement
The photoisomerization quantum yield (Φ) is a critical parameter that dictates the efficiency of the process. It is defined as the number of molecules that isomerize per photon absorbed. Several factors can be manipulated to enhance this value.
1. Solvent Effects
The choice of solvent can significantly impact the quantum yield. Solvent polarity and viscosity are the key parameters to consider.
-
Polarity: The polarity of the solvent can differentially stabilize the ground and excited states of the E and Z isomers. For many azobenzene derivatives, increasing solvent polarity has been shown to influence the isomerization pathway.[8]
-
Viscosity: Higher solvent viscosity can hinder the large-amplitude motions required for isomerization, particularly for pathways involving rotation around the N=N bond, which can lead to a decrease in the quantum yield.[9]
Recommendation: Systematically screen a range of solvents with varying polarities and viscosities (e.g., hexane, toluene, acetonitrile, ethanol) to identify the optimal medium for your application.
2. Temperature Effects
Temperature can have a complex effect on the photoisomerization process. While the quantum yield of the photochemical step may be relatively independent of temperature for some azobenzenes in solution, the rate of the thermal Z→E back-isomerization is highly temperature-dependent.[7][10]
Recommendation: For applications requiring a stable Z-isomer, conducting experiments at lower temperatures can be beneficial. Conversely, for applications where rapid switching back to the E-form is desired, a higher temperature might be advantageous.
3. Substituent Effects
The electronic and steric nature of substituents on the phenyl rings plays a crucial role in tuning the photophysical properties.
-
Electronic Effects: The 3,5-dimethyl groups are weakly electron-donating. Generally, electron-donating groups can influence the energy levels of the molecular orbitals involved in the electronic transitions, thereby shifting the absorption bands and potentially altering the quantum yield.[4]
-
Steric Effects: While the meta-position of the methyl groups in diazene bis(3,5-dimethylphenyl) results in less steric hindrance compared to ortho-substitution, they can still influence the planarity of the molecule and the dynamics of the isomerization process.
Recommendation: While modifying the molecule itself is a synthetic effort, understanding these effects is crucial for interpreting experimental results. For future molecular design, consider that push-pull systems (with both electron-donating and electron-withdrawing groups) often exhibit interesting photo-switching properties.[8]
Experimental Protocols
Protocol 1: Synthesis of (E)-1,2-bis(3,5-dimethylphenyl)diazene
This protocol is adapted from a general procedure for the synthesis of symmetrically substituted diazenes.[11]
Materials:
-
3,5-dimethylaniline
-
Hydrogen peroxide (35% w/w solution)
-
Suitable solvent (e.g., hexane/dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Dissolve 3,5-dimethylaniline (10 mmol) in a suitable solvent in a round-bottom flask.
-
Add 35% hydrogen peroxide (10 mmol) to the solution.
-
The reaction may require a catalyst and specific temperature conditions, which should be optimized based on literature for similar reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up, which typically involves extraction with an organic solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane).
-
Characterize the final product, (E)-1,2-bis(3,5-dimethylphenyl)diazene, using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy
This protocol provides a general method for determining the E→Z photoisomerization quantum yield.[12]
Equipment:
-
UV-Vis spectrophotometer
-
Calibrated light source (e.g., LED or lamp with a bandpass filter)
-
Quartz cuvettes (1 cm path length)
-
Stirring mechanism for the cuvette (optional but recommended)
-
Chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.
Procedure:
Part A: Determination of Photon Flux (Actinometry)
-
Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) according to established procedures.
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the same light source and geometry that will be used for the diazene sample for a precisely measured time.
-
Measure the change in absorbance of the actinometer solution at the specified wavelength.
-
Calculate the number of photons absorbed by the actinometer, and thereby the photon flux (photons/second) of your light source, using the known quantum yield of the actinometer.
Part B: Photoisomerization of Diazene bis(3,5-dimethylphenyl)
-
Prepare a dilute solution of the purified E-isomer in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 at the λmax of the π→π* transition.
-
Record the initial UV-Vis spectrum of the solution in the dark. This represents the 100% E-isomer.
-
Irradiate the sample for a short, defined period.
-
Record the UV-Vis spectrum again.
-
Repeat steps 3 and 4 until a photostationary state is reached (i.e., no further significant changes in the spectrum are observed).
Part C: Calculation of the Quantum Yield (Φ)
-
From the spectral data, calculate the change in the number of E-isomer molecules after each irradiation interval. This requires knowledge of the molar extinction coefficients of both the E and Z isomers.
-
Calculate the number of photons absorbed by the sample during each irradiation interval using the predetermined photon flux and the sample's absorbance at the irradiation wavelength.
-
The quantum yield (Φ) is the initial slope of the plot of the number of isomerized molecules versus the number of photons absorbed.
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining photoisomerization quantum yield.
Logical Relationship of Factors Affecting Quantum Yield
Caption: Interplay of factors affecting photoisomerization quantum yield.
References
-
BenchChem. (2025). Technical Support Center: Solvent Effects on the Photoisomerization of 4-(Phenylazo)azobenzene. Retrieved from BenchChem.[3]
-
Gegiou, D., Muszkat, K. A., & Fischer, E. (1968). Temperature dependence of photoisomerization. V. Effect of substituents on the photoisomerization of stilbenes and azobenzenes. Journal of the American Chemical Society, 90(1), 12-18.
-
Luber, S. (2017). London Dispersion and Solvent Effects on Azobenzene Switches. JLUpub.[13]
-
Pieraccini, S., et al. (2015). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry, 80(15), 7572-7583.[4]
-
BenchChem. (2025). An In-depth Technical Guide on the Determination of p-Fluoroazobenzene's Quantum Yield. Retrieved from BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Photoisomerization Studies. Retrieved from BenchChem.[12]
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.[8]
-
Samai, S., et al. (2017). Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA. The Journal of Physical Chemistry C, 121(12), 6997-7004.[10]
-
Stranius, K., & Börjesson, K. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports, 7(1), 41145.[14][15]
-
Stranius, K., & Börjesson, K. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. PubMed. Retrieved from [Link][15]
-
Gini, A., et al. (2017). Electronic Supplementary Information. Royal Society of Chemistry.[11]
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of (E)-bis(4-methylphenyl)diazene: A Technical Guide. Retrieved from BenchChem.[16]
-
Samai, S., et al. (2017). Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA. ResearchGate. Retrieved from [Link][7]
-
Chang, C. W., et al. (2004). Photoisomerization Dynamics of Azobenzene in Solution with S1 Excitation: A Femtosecond Fluorescence Anisotropy Study. Journal of the American Chemical Society, 126(32), 10109-10118.[5]
-
Vasile, C., & Okey, F. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Polymers, 12(5), 1046.[6]
-
Bandara, H. M. D., & Burdette, S. C. (2011). Photoisomerization in Different Classes of Azobenzene. ResearchGate. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Photostationary state. Retrieved from [Link][1]
-
Read, D., et al. (2019). Unusual Concentration Dependence of the Photoisomerization Reaction in Donor-Acceptor Stenhouse Adducts. The Journal of Physical Chemistry A, 123(18), 4049-4055.[2]
Sources
- 1. static.horiba.com [static.horiba.com]
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- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 14. Crystal structure and Hirshfeld surface analysis of (E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of 3,3',5,5'-Tetramethylazobenzene
Welcome to the technical support guide for 3,3',5,5'-tetramethylazobenzene. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this hydrophobic molecule in aqueous environments.
Guide Structure
-
Fundamental Properties & Initial Steps
-
FAQ 1: Why is 3,3',5,5'-tetramethylazobenzene so poorly soluble in water?
-
FAQ 2: What is the standard first step for preparing a working solution?
-
-
Troubleshooting & Advanced Strategies
-
FAQ 3: My compound precipitates when diluting my DMSO stock into buffer. How can I fix this?
-
FAQ 4: Co-solvents interfere with my assay. What are my options?
-
FAQ 5: How can I leverage the photochromic nature of azobenzene to enhance solubility?
-
-
Experimental Protocols & Data
-
Protocol 1: Preparation of a Concentrated Stock Solution
-
Protocol 2: Co-Solvent Screening for Aqueous Solutions
-
Protocol 3: Solubility Enhancement via Photoisomerization
-
-
References
Part 1: Fundamental Properties & Initial Steps
FAQ 1: Why is 3,3',5,5'-tetramethylazobenzene so poorly soluble in water?
Answer: The poor aqueous solubility of 3,3',5,5'-tetramethylazobenzene is a direct result of its molecular structure. The principle of "like dissolves like" is fundamental here; polar solvents like water readily dissolve polar solutes, while nonpolar solvents are required for nonpolar solutes.[1][2]
-
Hydrophobic Core: The molecule is built on an azobenzene core (-N=N- connecting two phenyl rings), which is inherently nonpolar and water-repelling (hydrophobic).
-
Methyl Substituents: The four methyl groups (-CH₃) at the 3,3',5,5' positions significantly increase the molecule's nonpolar surface area, further contributing to its hydrophobicity. These groups do not participate in hydrogen bonding with water.
-
Lack of Ionizable Groups: The structure lacks acidic or basic functional groups (like carboxylates or amines) that can be ionized by adjusting pH to form more soluble salts. Azobenzenes are generally insoluble in neutral water unless they possess such ionizable groups.[3]
This combination of a large, nonpolar aromatic system and hydrophobic substituents makes it energetically unfavorable for the molecule to dissolve in water's highly structured hydrogen-bonded network.
FAQ 2: What is the standard first step for preparing a working solution?
Answer: The universally accepted starting point for working with highly hydrophobic compounds like 3,3',5,5'-tetramethylazobenzene is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice.
Causality: DMSO is considered a "universal solvent" in laboratory settings because its amphiphilic nature allows it to dissolve a vast range of both nonpolar and polar compounds.[[“]][5] It has a polar sulfinyl group that is miscible with water and two nonpolar methyl groups that can interact with the hydrophobic azobenzene molecule.[6] This property makes it an excellent vehicle for introducing an otherwise insoluble compound into an aqueous system.[7]
Workflow:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
For experiments, dilute this stock into your aqueous buffer or media to the final desired concentration.
-
Crucial Insight: The final concentration of DMSO in your aqueous solution should be kept to a minimum, typically well below 1% (v/v), as higher concentrations can have off-target effects in biological assays.[5][8] If you observe precipitation upon dilution, proceed to the troubleshooting section.
Part 2: Troubleshooting & Advanced Strategies
This section addresses the common issue of compound precipitation and explores advanced methods to maintain solubility in aqueous media.
Troubleshooting Workflow```dot
Caption: Surfactant micelles create a hydrophobic core to solubilize the compound.
Common Non-ionic Surfactants:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Triton™ X-100
Protocol Insight: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC. Then, add the DMSO stock of your azobenzene compound slowly while vortexing.
Strategy B: Cyclodextrin Inclusion Complexes
Mechanism: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. This structure features a hydrophilic exterior and a nonpolar, hydrophobic inner cavity. [9][10]Molecules of the correct size and shape, like 3,3',5,5'-tetramethylazobenzene, can fit inside this cavity, forming a stable, water-soluble "inclusion complex". This effectively masks the hydrophobic nature of the guest molecule from the aqueous solvent. [11]
Caption: Formation of a water-soluble inclusion complex.
Which Cyclodextrin to Use? For aromatic rings, β-cyclodextrin and its more soluble derivatives (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) are typically the best choice due to the cavity size. [12]
FAQ 5: How can I leverage the photochromic nature of azobenzene to enhance solubility?
Answer: This is an advanced and elegant strategy unique to azobenzene and its derivatives. Azobenzene can exist as two photoisomers: a thermally stable trans isomer and a metastable cis isomer.
Mechanism of Photo-Solubilization:
-
Irradiation: Exposing a solution of azobenzene to UV light (typically ~365 nm) triggers isomerization from the trans to the cis form. [13]2. Polarity Change: The trans isomer is nearly flat and nonpolar. The cis isomer has a bent, non-planar structure, which gives it a significant dipole moment, making it more polar. [14]3. Enhanced Solubility: This increase in polarity makes the cis isomer significantly more soluble in aqueous solutions than the trans isomer. Studies have shown the cis isomer can be 6 to 40 times more soluble in water. [15][16] This process is reversible; irradiation with visible light (e.g., blue light, >400 nm) or thermal relaxation in the dark will convert the molecule back to the less soluble trans form. [13]
Caption: Reversible photoisomerization and its effect on polarity and solubility.
Application: You can prepare a supersaturated solution by first dissolving the compound in a minimal amount of organic solvent, diluting into buffer, and then irradiating with UV light to convert the suspended particles into the more soluble cis isomer. [17]See Protocol 3 for a practical workflow.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a 20 mM stock solution of 3,3',5,5'-tetramethylazobenzene (MW: 266.36 g/mol ) in DMSO.
-
Materials:
-
3,3',5,5'-tetramethylazobenzene (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL microcentrifuge tube
-
-
Procedure:
-
Weigh out 2.66 mg of 3,3',5,5'-tetramethylazobenzene and place it into the microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Co-Solvent Screening for Aqueous Solutions
-
Objective: To determine the minimum concentration of a co-solvent required to keep 50 µM 3,3',5,5'-tetramethylazobenzene soluble in a phosphate-buffered saline (PBS) solution.
-
Materials:
-
20 mM stock solution of the compound in DMSO (from Protocol 1)
-
Co-solvents: Ethanol, PEG 400
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear microplate
-
-
Procedure:
-
Prepare a series of co-solvent/PBS solutions in separate tubes: 0%, 2%, 5%, 10%, and 20% (v/v) of Ethanol in PBS. Repeat for PEG 400.
-
Pipette 199.5 µL of each co-solvent/PBS mixture into the wells of the microplate.
-
Add 0.5 µL of the 20 mM DMSO stock solution to each well. This results in a final compound concentration of 50 µM and a final DMSO concentration of 0.25%.
-
Mix gently by pipetting.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles). The lowest co-solvent concentration that results in a clear solution is the optimal condition.
-
Protocol 3: Solubility Enhancement via Photoisomerization
-
Objective: To increase the aqueous solubility of 3,3',5,5'-tetramethylazobenzene by converting it to its more soluble cis isomer.
-
Materials:
-
A suspension of the compound in the desired aqueous buffer (e.g., 100 µM).
-
Quartz or UV-transparent cuvette/vessel.
-
UV lamp with a primary emission around 365 nm.
-
Stir plate and stir bar.
-
-
Procedure:
-
Prepare a suspension of the compound in your buffer by diluting a DMSO stock. The solution will likely appear cloudy.
-
Transfer the suspension to the UV-transparent vessel and place it on the stir plate to ensure uniform irradiation.
-
Irradiate the suspension with the 365 nm UV lamp. The time required for conversion can range from minutes to an hour, depending on the lamp intensity and concentration.
-
Monitor the process visually. The solution should become clearer as the insoluble trans particles convert to the soluble cis isomer.
-
Validation (Optional): Monitor the isomerization by taking aliquots and measuring the UV-Vis absorbance spectrum. The characteristic π-π* transition of the trans isomer (around 350-360 nm) will decrease, while the n-π* transition of the cis isomer (around 440-450 nm) will appear or increase. [14] 6. Crucial Note: Work quickly once the solution is prepared, as the cis isomer will thermally relax back to the less soluble trans form over time. The rate of this relaxation is solvent and temperature-dependent. [18][19]
-
References
- Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?
- Clark, I. P., et al. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 938-944.
- Samanta, S., et al. (2018).
- Quora. (2021, October 5).
- Clark, I. P., et al. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations.
- Nishimura, N., et al. (1981). Thermal Cis-to-Trans Isomerization of Substituted Azobenzenes II. Substituent and Solvent Effects. Bulletin of the Chemical Society of Japan, 54(4), 1143-1148.
- Jurissek, C., et al. (2018).
- Ito, S., et al. (2017). Photo-enhanced Aqueous Solubilization of an Azo-compound.
- Rao, K. S., et al. (2015). Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems. PMC.
- Beharry, A. A., & Woolley, G. A. (2011). Control over molecular motion using the cis–trans photoisomerization of the azo group. Chemical Society Reviews, 40(8), 4422-4437.
- The Animated Chemist. (2022, September 8). DMSO biochemistry [Video]. YouTube.
- Feringa, B. L., et al. (2009). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A, 113(31), 8847-8854.
- Halling-Sørensen, B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
- Jurissek, C., et al. (2018).
- Siewertsen, R., et al. (2021). Molecular photoswitches in aqueous environments. Chemical Society Reviews, 50(20), 11306-11324.
- Morcellet‐Sauvage, J., et al. (1982). Polymethacrylic acid derivatives, 4. Solubilization of azobenzene, a water insoluble nonpolar compound. Die Makromolekulare Chemie, 183(4), 839-848.
- ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
- Quora. (2024, October 30).
- Diva-portal.org. (n.d.).
- Ito, S., et al. (2025). Photo-Enhanced Aqueous Solubilization of Azobenzene-Incorporated Lipids.
- Wikipedia. (n.d.). Cosolvent.
- Samanta, S., et al. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Chemistry – A European Journal, 29(48).
- Fukuda, T., et al. (2024).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Surfactant.
- Barrett, C. J., et al. (1998). Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers. Macromolecules, 31(15), 4845-4851.
- Wang, Y., et al. (2017). Photo-isomerization and light-modulated aggregation behavior of azobenzene-based ionic liquids in aqueous solutions. RSC Publishing.
- Barrett, C. J. (2008). Photomobility Study of an Azobenzene Derived Molecular Glass.
- Al-Sabagh, A. M., et al. (2018). Extraction of Aromatic Hydrocarbons from Lube Oil Using Different Co-Solvent. International Journal of Scientific & Engineering Research, 9(10).
- Scilit. (n.d.).
- Monti, D., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- Credi, A., et al. (2016).
- Ghafil Alibrahem, H. (2019).
- Klajn, R., et al. (2020). Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage. Journal of the American Chemical Society, 142(20), 9348-9357.
- Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
- Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Google Patents. (n.d.). CN108997139B - Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof.
- Sharma, K. P., et al. (2020).
- Patel, K., et al. (2016).
- Osella, S., et al. (2023). Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane.
- Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
- Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- The Royal Society of Chemistry. (n.d.). Experimental Synthesis and chemical analysis Synthesis of 3,3',5,5'-azobenzene tetracarboxylic acid (TazbH4) TazbH4 was prep.
Sources
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- 16. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
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- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies for Stabilizing cis-Diazene bis(3,5-dimethylphenyl)
Welcome to the technical support center for Diazene bis(3,5-dimethylphenyl). This guide is designed for researchers, scientists, and drug development professionals who utilize this photoswitchable molecule and face challenges with the premature thermal relaxation of its high-energy cis-isomer. As your partner in research, we provide in-depth troubleshooting, validated protocols, and the mechanistic understanding necessary to control and maintain the desired isomeric state for your application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of cis-Diazene bis(3,5-dimethylphenyl).
Q1: My cis-diazene isomer relaxes back to the trans form much faster than expected. What are the primary causes?
A1: Rapid thermal relaxation is the most common challenge. The stability of the cis-isomer is not intrinsic but is highly dependent on its environment. The primary factors that accelerate cis-to-trans isomerization are:
-
Solvent Polarity: The choice of solvent has a profound effect on the relaxation pathway. For many azobenzenes, polar solvents can stabilize a polar rotational transition state, accelerating relaxation.[1][2][3]
-
Temperature: Thermal relaxation is, by definition, temperature-dependent. Even a slight increase in ambient temperature can significantly decrease the cis-isomer's half-life.
-
Trace Impurities: Acidic or basic impurities in your solvent or on glassware can catalyze the isomerization process.
-
Photocatalysis: The light source used for monitoring (e.g., in a spectrophotometer) can sometimes induce photo-isomerization back to the trans state if the absorption spectra of the two isomers overlap.
Q2: What is the fundamental mechanism of thermal relaxation for this type of azobenzene?
A2: Thermal cis-to-trans isomerization of azobenzenes typically occurs via one of two primary mechanisms: rotation or inversion.[4][5][6]
-
Rotation: This pathway involves the breaking of the N=N π-bond and rotation around the remaining N-N single bond. It often proceeds through a polar transition state.[1]
-
Inversion: This pathway involves the planar inversion of one of the nitrogen atoms through a linear transition state, keeping the N=N double bond intact.[5][7]
For most simple azobenzenes in nonpolar solvents, the inversion mechanism is dominant. However, the presence of certain substituents or the use of polar solvents can favor the lower-energy rotational pathway, leading to faster relaxation.[2][3]
Q3: How can I quantitatively measure the half-life (τ½) of my cis-isomer?
A3: The half-life can be determined using UV-Vis spectroscopy. After irradiating your sample to generate the cis-isomer, monitor the absorbance at a wavelength where the cis and trans isomers have a significant difference (often the peak of the trans π-π* transition). The thermal relaxation follows first-order kinetics, so a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -k, where k is the rate constant. The half-life is then calculated as τ½ = ln(2)/k.
Troubleshooting Guide: Rapid Thermal Relaxation
This guide provides a structured approach to diagnosing and solving premature cis-to-trans isomerization.
Issue: The half-life of cis-Diazene bis(3,5-dimethylphenyl) is significantly shorter in my experiment than reported in the literature.
The following workflow will help you systematically identify and eliminate the cause.
Caption: Troubleshooting workflow for rapid cis-isomer relaxation.
Advanced Protocols for cis-Isomer Stabilization
If basic troubleshooting does not sufficiently prolong the cis-isomer's lifetime, the following advanced strategies can be employed.
Protocol 1: Stabilization via Supramolecular Encapsulation
Host-guest chemistry is a powerful method to sterically hinder the isomerization process. Molecules like cyclodextrins (CDs) can encapsulate the cis-isomer, preventing the conformational changes required for relaxation.[8]
Objective: To stabilize cis-Diazene bis(3,5-dimethylphenyl) by complexation with β-cyclodextrin (β-CD).
Materials:
-
trans-Diazene bis(3,5-dimethylphenyl) stock solution in a water-miscible solvent (e.g., DMSO, THF).
-
β-cyclodextrin (β-CD).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV-Vis Spectrophotometer.
-
365 nm UV LED or lamp for photoisomerization.
Methodology:
-
Preparation of Host-Guest Solution:
-
Prepare a 10 mM solution of β-CD in PBS. Ensure it is fully dissolved.
-
Add a small aliquot of the diazene stock solution to the β-CD solution to achieve the desired final concentration (e.g., 10-50 µM). The final concentration of the organic solvent should be minimal (<1%).
-
Prepare a control sample of the diazene in PBS without β-CD.
-
-
Photoisomerization:
-
Record the initial UV-Vis spectrum of the trans-isomer in both the β-CD and control solutions.
-
Irradiate both solutions with 365 nm light until the photostationary state is reached (i.e., no further change in the spectrum is observed).
-
Record the spectrum of the cis-rich photostationary state. Successful encapsulation is often indicated by a slight shift in the λmax.[8]
-
-
Kinetic Monitoring:
-
Place the samples in a thermostatted cuvette holder in the spectrophotometer, shielded from ambient light.
-
Monitor the recovery of the trans-isomer's absorbance peak over time.
-
-
Data Analysis:
-
Calculate the half-life (τ½) for both the encapsulated and free diazene as described in FAQ Q3. A significant increase in τ½ for the β-CD sample confirms successful stabilization.
-
Caption: Encapsulation inhibits the cis-to-trans conformational change.
Protocol 2: Solvent Selection for Maximizing cis-State Half-Life
The choice of solvent can dramatically alter the relaxation kinetics by influencing the energy of the transition state.[9]
Objective: To identify an optimal solvent for prolonging the half-life of cis-Diazene bis(3,5-dimethylphenyl).
Methodology:
-
Prepare dilute solutions (~10-50 µM) of the diazene in a range of solvents with varying polarities (see table below).
-
For each solution, perform the photoisomerization and kinetic monitoring procedure as described in Protocol 1 (Steps 2-3).
-
Calculate the half-life for each solvent and compare the results to identify the solvent that provides the greatest stability.
Data Summary: Solvent Effects on Azobenzene Half-Life
The following table provides illustrative data for a typical azobenzene derivative, demonstrating the strong influence of the solvent environment. The specific values for Diazene bis(3,5-dimethylphenyl) should be determined experimentally, but the trend is generally applicable.
| Solvent | Relative Polarity | Typical cis-Isomer Half-Life | Primary Relaxation Pathway |
| n-Hexane | 0.009 | Hours to Days[10] | Inversion |
| Toluene | 0.099 | Hours[10] | Inversion |
| Dichloromethane | 0.309 | Minutes to Hours | Mixed/Inversion |
| Acetone | 0.355 | Minutes[1] | Rotation |
| Acetonitrile | 0.460 | Seconds to Minutes | Rotation |
| Methanol | 0.762 | Seconds[9] | Rotation |
Note: This data is representative. The presence of the 3,5-dimethylphenyl groups on your specific molecule will influence the absolute half-life values.
Concluding Remarks
Preventing the thermal relaxation of cis-Diazene bis(3,5-dimethylphenyl) requires a systematic approach that considers the entire experimental ecosystem. By carefully controlling temperature, ensuring solvent purity, and employing advanced stabilization techniques like supramolecular encapsulation, researchers can significantly extend the lifetime of the metastable cis-isomer. This control is paramount for harnessing the full potential of azobenzene-based photoswitches in drug delivery, materials science, and molecular machinery.
References
-
Saccone, M., Siiskonen, A., Fernandez-Palacio, F., Priimagi, A., Terraneo, G., Resnati, G., & Metrangolo, P. (2017). Halogen bonding stabilizes a cis-azobenzene derivative in the solid state: a crystallographic study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(2), 227–233. [Link]
-
Saccone, M., et al. (2017). Halogen bonding stabilizes a cis-azobenzene derivative in the solid state: a crystallographic study. IUCr Journals, 73(Pt 2), 227-233. [Link]
-
Isomerization of azobenzene. (A) Two pathways of thermal isomerization... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Rotation and inversion mechanisms proposed for the thermal cis -to- trans isomerisation processes of azobenzenes. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Fiedler, L., et al. (2023). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science. [Link]
-
Lohmann, F., et al. (2015). The cis-state of an azobenzene photoswitch is stabilized through specific interactions with a protein surface. Journal of Molecular Recognition, 28(3), 201-209. [Link]
-
Saccone, M., et al. (2017). Halogen bonding stabilizes a cis-azobenzene derivative in the solid state: a crystallographic study. Acta Crystallographica Section B, 73(Pt 2), 227-233. [Link]
-
Zhang, L., et al. (2022). Thermodynamic stability of cis-azobenzene containing DNA materials based on van der Waals forces. Chemical Communications, 58(20), 3365-3368. [Link]
-
Asano, T., et al. (1993). Temperature and Pressure Dependences of Thermal Cis-to-Trans Isomerization of Azobenzenes Which Evidence an Inversion Mechanism. Kyushu University Institutional Repository. [Link]
-
Nsanzimana, A., et al. (2015). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Thermodynamics and Catalysis. [Link]
-
Comite, A., et al. (2021). Absorption and Isomerization of Azobenzene Guest Molecules in Polymeric Nanoporous Crystalline Phases. MDPI. [Link]
-
Nishiyama, S., et al. (2005). Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. Journal of Physical Organic Chemistry. [Link]
-
Yager, K. G., & Barrett, C. J. (2012). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry, 8, 1051-1075. [Link]
-
Lee, S. H., et al. (2011). Dynamics of cis isomers in highly sensitive amino-azobenzene monolayers: The effect of slow relaxation on photo-induced anisotropy. AIP Publishing. [Link]
-
Barrett, C. J., et al. (1995). Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers. Chemistry of Materials. [Link]
-
Ge, H., et al. (2022). Azobenzene-Based Solar Thermal Fuels: A Review. PMC. [Link]
-
Fiedler, L., et al. (2023). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science. [Link]
-
Weng, W., et al. (2014). Host–guest interaction between fluoro-substituted azobenzene derivative and cyclodextrins. RSC Publishing. [Link]
-
Dokic, J., et al. (2009). Quantum chemical investigation of thermal cis-to-trans isomerization of azobenzene derivatives: substituent effects, solvent effects, and comparison to experimental data. Semantic Scholar. [Link]
-
D'agostino, S., et al. (2020). Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage. Journal of the American Chemical Society. [Link]
-
Dokic, J., et al. (2009). Quantum Chemical Investigation of Thermal Cis-to-Trans Isomerization of Azobenzene Derivatives: Substituent Effects, Solvent Effects, and Comparison to Experimental Data. The Journal of Physical Chemistry A. [Link]
-
Thermal half-life τ1/2 (in h) of azobenzene derivatives of the Z... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Tirri, T., et al. (2014). Preparation and characterization of bis-[4][11][12]triazinyl diazenes and their utilization as flame retardants in polypropylene. Journal of Applied Polymer Science. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Understanding of the Kinetic Stability of cis- Isomer of Azobenzenes through Kinetic and Computational Studies. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Tirri, T., et al. (2014). Preparation and characterization of bis-[4][11][12]triazinyl diazenes and their utilization as flame retardants in polypropylene films. Lancashire Online Knowledge. [Link]
-
3-Thujanone. (n.d.). CAS Common Chemistry. Retrieved February 26, 2026, from [Link]
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Technical Support Center: Minimizing Photobleaching in Bis(3,5-dimethylphenyl)diazene Experiments
Welcome to the technical support guide for researchers working with bis(3,5-dimethylphenyl)diazene and other azobenzene-class molecular photoswitches. This document provides in-depth, experience-driven answers and protocols to address the critical challenge of photobleaching during photoswitching experiments. Our goal is to enhance the reliability and reproducibility of your results by explaining not just what to do, but why each step is crucial for preserving your molecule's function.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching, and what are the primary degradation pathways for an azobenzene like bis(3,5-dimethylphenyl)diazene?
Direct Answer: Photobleaching is the irreversible photochemical destruction of a light-sensitive molecule, causing it to lose its ability to photoisomerize. For azobenzenes, this often involves photo-oxidation, where the central nitrogen-nitrogen double bond (–N=N–) is irreversibly damaged.
Expert Explanation: While the desired outcome of light absorption is the reversible trans ⇔ cis isomerization, a competing and destructive process is always at play. When the azobenzene molecule absorbs a photon, it enters a short-lived excited state. From here, it can relax back to the ground state as either the trans or cis isomer (the productive pathway). However, it can also undergo intersystem crossing to a triplet state or react with other molecules in its environment, most notably molecular oxygen (O₂).[1]
The reaction with dissolved oxygen can generate highly reactive oxygen species (ROS), such as singlet oxygen, which can attack the azo group.[1][2] This leads to cleavage or oxidation of the N=N bond, forming degradation products like nitro or azoxy compounds that do not photoswitch and may have different absorption spectra. This parasitic reaction is a primary cause of sample degradation and reduced fatigue resistance.[3] Prolonged exposure to high-energy light, especially UV, can also lead to other degradation pathways, such as the formation of phenyl radicals.[4]
Q2: My sample degrades almost immediately upon UV irradiation. What is the most likely cause and how can I fix it?
Direct Answer: The most common culprits for rapid photobleaching are the presence of dissolved oxygen in the solvent and/or excessive light intensity. The immediate and most effective countermeasure is to rigorously degas your solvent and reduce the power of your light source.
Expert Explanation: The rate of photodegradation is highly dependent on the concentration of reactants (your azobenzene and oxygen) and the photon flux (light intensity).
-
Dissolved Oxygen: Solvents in equilibrium with air contain a significant concentration of dissolved O₂. This oxygen is a potent quenching agent for excited states and a precursor to destructive ROS.[5][6] Even a few cycles of irradiation can consume a significant fraction of your sample if oxygen is present. The solution is to remove it using a robust degassing protocol like the Freeze-Pump-Thaw method detailed below.
-
Light Intensity: High-powered lamps or lasers deliver a massive number of photons per second. While this can speed up isomerization, it also proportionally increases the probability of photodegradation events. Often, researchers use far more light than necessary to achieve a photostationary state (PSS). It is critical to use the lowest possible light intensity that achieves the desired switching on a reasonable timescale.[7]
Q3: How do I choose the optimal irradiation wavelengths to maximize isomerization while minimizing bleaching?
Direct Answer: To drive trans-to-cis isomerization, use a wavelength near the maximum of the trans isomer's π-π* absorption band (typically in the UV-A range, ~365 nm for many azobenzenes).[8][9] For the reverse cis-to-trans isomerization, use a wavelength in the visible range that selectively excites the cis isomer's n-π* band (often ~440 nm or higher).[8][9] Avoid using high-energy UV-C or UV-B light, as it significantly increases the rate of degradation.[10]
Expert Explanation: The key is spectral separation. The trans isomer of azobenzenes has a strong π-π* transition in the UV and a very weak, often imperceptible, n-π* transition in the visible spectrum. The cis isomer has a weaker π-π* band and a more prominent n-π* band in the visible region.[3]
-
For trans → cis: Irradiating at the π-π* maximum ensures the most efficient absorption by the trans isomer, driving its conversion. Using a narrow-band light source (like an LED or a filtered lamp) is crucial to avoid exciting other states.
-
For cis → trans: Irradiating within the n-π* band of the cis isomer allows for its selective conversion back to the trans form. Since the trans isomer has minimal absorbance at this wavelength, you can achieve a very high percentage of the trans form in your photostationary state.
The goal is to deliver photons only of the energy necessary for the desired electronic transition, as excess energy (from shorter wavelengths) can promote undesirable side reactions.[11]
Q4: Can my choice of solvent affect the photostability of bis(3,5-dimethylphenyl)diazene?
Direct Answer: Yes, absolutely. Solvent polarity can influence the energy levels of the ground and excited states, potentially affecting isomerization efficiency and degradation pathways.[12][13] Furthermore, the solubility of oxygen varies between solvents, directly impacting the potential for photo-oxidation.
Expert Explanation: The solvent environment can alter the photochemical behavior in several ways:
-
Polarity Effects: Polar solvents may stabilize the excited state differently than nonpolar solvents, which can shift absorption maxima and alter the rates of both productive isomerization and non-productive decay pathways.[13][14] For some complex azobenzenes, polar protic solvents (like alcohols) can even facilitate solvolysis or other degradation reactions.[15]
-
Viscosity: While less impactful than polarity for many azobenzenes, high viscosity can sometimes hinder the large-scale molecular motion required for isomerization, although this effect is not universally observed.[13]
-
Oxygen Solubility: The concentration of dissolved O₂ at saturation varies significantly across different organic solvents. For example, solvents like chloroform and toluene have higher oxygen solubility than methanol or DMSO. Choosing a solvent with lower oxygen solubility can provide an additional layer of protection, although it is not a substitute for proper degassing.
For bis(3,5-dimethylphenyl)diazene, starting with common, non-protic solvents like toluene, THF, or dichloromethane is recommended, but always after rigorous degassing.[16][17]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of absorbance at λmax; Isosbestic points are not clean. | 1. Severe photodegradation due to oxygen.2. Light intensity is too high.3. Solvent contains impurities (e.g., peroxides). | 1. Immediately stop and degas the solvent using the Freeze-Pump-Thaw protocol.[18][19]2. Reduce light intensity using neutral density filters or by lowering the power supply.3. Use fresh, high-purity (spectroscopic or HPLC grade) solvent. |
| Incomplete trans-to-cis conversion, even after long irradiation. | 1. A photostationary state (PSS) has been reached.2. Aggregation of molecules at high concentration. | 1. This is normal. The PSS is an equilibrium state. The cis isomer often has residual absorbance at the excitation wavelength, causing back-isomerization.[14]2. Dilute the sample. Aggregation can hinder the conformational change needed for switching.[14] |
| Sample color fades over multiple cycles. | 1. Gradual photobleaching (low fatigue resistance).2. Presence of trace amounts of oxygen. | 1. Minimize total light exposure time across the experiment.[7]2. Ensure the sample remains under an inert atmosphere (N₂ or Ar) after degassing. Use a sealed cuvette (e.g., a Schlenk cuvette). |
Experimental Protocols & Data
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw (FPT)
This is the most effective method for removing dissolved gases, including oxygen, from a solvent.[20][21]
Materials:
-
Schlenk flask or a robust flask with a high-vacuum valve.
-
High-vacuum line with a cold trap (liquid nitrogen).
-
Dewar flasks.
-
Liquid nitrogen (LN₂).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Preparation: Place your solvent containing the bis(3,5-dimethylphenyl)diazene sample into the Schlenk flask. Do not fill the flask more than halfway.[19]
-
Freeze: Close the flask's valve to isolate it from the atmosphere. Carefully and slowly immerse the bottom of the flask in a dewar of liquid nitrogen until the entire solution is frozen solid.
-
Pump: Connect the flask to the high-vacuum line. Once the contents are completely frozen, open the valve to the vacuum. You are now pumping on the headspace above the frozen solid. Maintain the vacuum for 5-10 minutes to remove all gases from the headspace.[18][20]
-
Thaw: Close the valve to the vacuum line, isolating the flask. Remove the flask from the liquid nitrogen and allow it to thaw completely at room temperature. You may see bubbles evolving from the liquid as dissolved gases escape into the evacuated headspace. Do not heat the flask to speed up thawing, as this can cause thermal stress and breakage.[18][21]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle (steps 2-4) at least three times.[18][19] Three cycles are generally sufficient to remove virtually all dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (Ar or N₂). The solvent is now degassed and ready for use in a sealed, oxygen-free environment.
Data Summary: General Photophysical Properties of Azobenzenes
This table provides typical values. Specific properties for bis(3,5-dimethylphenyl)diazene should be determined empirically.
| Parameter | trans Isomer | cis Isomer | Rationale & Reference |
| Primary Absorption (λmax) | ~320-370 nm (π-π) | ~430-460 nm (n-π) | The strong π-π* transition is used for trans→cis switching; the weaker n-π* is used for cis→trans.[3][8] |
| Molar Absorptivity (ε) | High (~10⁴-10⁵ M⁻¹cm⁻¹) | Low (~10²-10³ M⁻¹cm⁻¹) | The difference in absorptivity allows for monitoring the isomerization process via UV-Vis spectroscopy. |
| Photoisomerization Quantum Yield (Φ) | 0.1 - 0.25 (typical) | 0.4 - 0.6 (typical) | Quantum yield is a measure of the efficiency of the photoswitching process. It can be highly dependent on the molecular environment.[22][23] |
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Photobleaching
Caption: A decision workflow for diagnosing and solving common causes of photobleaching.
Diagram 2: Competing Photochemical Pathways
Caption: The competition between productive photoisomerization and irreversible photodegradation.
References
-
Minimizing the Impact of Photoswitching of Fluorescent Proteins on FRAP Analysis. National Center for Biotechnology Information.[Link]
-
All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. ResearchGate.[Link]
-
London Dispersion and Solvent Effects on Azobenzene Switches. JLUpub.[Link]
-
Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids. University of Nevada, Reno.[Link]
-
Degassing Solvents. University of Wisconsin-Madison.[Link]
-
Minimizing the impact of photoswitching of fluorescent proteins on FRAP analysis. PubMed.[Link]
-
How To: Degas Solvents. University of Rochester.[Link]
-
All-Optical Strategies to Minimize Photo-Bleaching in Reversibly Switchable Fluorescent Proteins. bioRxiv.[Link]
-
Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment. Optica Publishing Group.[Link]
-
Solvent‐Controlled Photoswitching of Azobenzene: An Excited State Shuttle. ResearchGate.[Link]
-
8: Freeze-Pump-Thaw. Chemistry LibreTexts.[Link]
-
Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. ResearchGate.[Link]
-
Freeze-Pump-Thaw. The Schlenk Line Survival Guide.[Link]
-
Solvent-dependent reactivity of azo-BF2 switches. National Center for Biotechnology Information.[Link]
-
UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. PubMed.[Link]
-
New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. National Center for Biotechnology Information.[Link]
-
UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. ResearchGate.[Link]
-
Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by STM and IRRAS. Semantic Scholar.[Link]
-
UV-vis spectroscopic responses of the photoisomerization of azobenzene monomer in Methanol. ResearchGate.[Link]
-
Azobenzene Photoisomerization Quantum Yields in Methanol Redetermined. ResearchGate.[Link]
-
Recent advances towards azobenzene-based light-driven real-time information-transmitting materials. National Center for Biotechnology Information.[Link]
-
Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection. RSC Publishing.[Link]
-
Azobenzene Photoswitching with Near-Infrared Light Mediated by Molecular Oxygen. ACS Publications.[Link]
-
Photoswitches beyond azobenzene: a beginner's guide. National Center for Biotechnology Information.[Link]
-
Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence. PubMed.[Link]
-
Photoisomerization Quantum Yield of Azobenzene-Modified DNA Depends on Local Sequence. Sci-Hub.[Link]
-
Azobenzene Photoswitching with Near-Infrared Light Mediated by Molecular Oxygen. National Center for Biotechnology Information.[Link]
-
Two-Photon Excitation of Azobenzene Photoswitches for Synthetic Optogenetics. ResearchGate.[Link]
-
Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Semantic Scholar.[Link]
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Azobenzene Photoswitching with Near-Infrared Light Mediated by Molecular Oxygen. ACS Publications.[Link]
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Molecular photoswitches in aqueous environments. RSC Publishing.[Link]
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Photobleaching. ResearchGate.[Link]
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1,2-Bis (3,5-dimethyl dithioene [3,2-b:2′,3′-d]thiophene -2-yl) perfluorocyclopentene: synthesis and photochromic reaction in solution and LB films. RSC Publishing.[Link]
-
Aggregation-induced emission and aggregation-promoted photochromism of bis(diphenylmethylene)dihydroacenes. RSC Publishing.[Link]
-
Journal of Materials Chemistry. RSC Publishing.[Link]
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Aggregation-Induced Emission and Aggregation-Promoted Photochromism of Bis(diphenylmethylene)dihydroacenes. ResearchGate.[Link]
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Technical Support Center: Synthesis of 2,2',6,6'-Tetramethylazobenzene
Welcome to the technical support center for the synthesis of 2,2',6,6'-tetramethylazobenzene. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of sterically hindered azo compounds. Here, we address common challenges encountered during the oxidative coupling of 2,6-dimethylaniline, providing not just solutions but the underlying scientific principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that often arise during the synthesis.
Q1: My reaction yield is consistently low or zero. What are the most common initial checks?
A1: Low or no yield in this synthesis typically points to one of three areas: reagent quality, reaction conditions, or the choice of oxidant.
-
Reagent Integrity: 2,6-dimethylaniline can degrade over time. Ensure it is pure and, if it's an older bottle, consider purification by distillation. The quality of your oxidant is paramount; for instance, potassium permanganate (KMnO₄) should be a fine, dry powder.
-
Reaction Conditions: This coupling is sensitive to temperature. Overheating can lead to decomposition and the formation of tarry side products, while insufficient temperature will result in a sluggish or stalled reaction.
-
Oxidant Stoichiometry: Using too little oxidant will leave starting material unreacted. Conversely, an excess can aggressively oxidize the starting material and the desired product into undesired side products like nitro compounds.[1][2]
Q2: I see multiple products on my Thin Layer Chromatography (TLC) plate. What are the likely side products?
A2: The oxidative coupling of anilines can lead to several common side products.[1] The most prevalent in this synthesis are:
-
2,2',6,6'-Tetramethylazoxybenzene: This results from the condensation of an N-arylhydroxylamine intermediate with a nitroso intermediate.[1] It often appears as a closely running spot to your product on TLC.
-
2,6-Dimethylnitrobenzene: This is a product of over-oxidation.[1][3] Its presence indicates that the reaction conditions are too harsh or the oxidant was added too quickly or in excess.
-
Unreacted 2,6-Dimethylaniline: The starting material will be present if the reaction is incomplete.
-
Polymeric Byproducts: These often appear as a streak or baseline material on the TLC plate and are common when using strong oxidants without careful temperature control.[4]
Q3: Is there a preferred method for synthesizing symmetric azobenzenes like this one?
A3: For symmetric azobenzenes, the direct oxidative coupling of the corresponding aniline is a common and effective method.[5] The traditional approach often utilizes potassium permanganate (KMnO₄) in the presence of a copper or iron salt catalyst.[4] However, other oxidizing systems, such as hydrogen peroxide with a suitable catalyst, can also be employed, sometimes offering milder conditions.[1]
Part 2: Detailed Troubleshooting Guide
This section provides in-depth, scenario-based troubleshooting in a Q&A format.
Issue 1: Reaction Analysis & Low Yield
Q: My TLC shows a faint product spot and a large spot corresponding to the starting material, even after prolonged reaction time. What is happening?
A: This points to an incomplete or stalled reaction.
Causality: The activation energy for the initial oxidation of the aniline is not being overcome, or the oxidant has been consumed or deactivated.
Troubleshooting Protocol:
-
Verify Oxidant Activity: Ensure your oxidant is fresh and active. If using KMnO₄, it should be a vibrant purple.
-
Check Stoichiometry: Carefully recalculate the molar equivalents of your oxidant. For KMnO₄, a common starting point is 2.0-2.5 equivalents relative to the aniline.
-
Temperature Control: Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress by TLC. Be cautious, as excessive heat can promote side reactions.
-
Solvent Choice: Ensure your solvent is appropriate and dry. Acetone or dichloromethane are common choices for this reaction. Water content can interfere with many oxidizing agents.
Issue 2: Identification and Mitigation of Side Products
Q: My crude ¹H NMR spectrum is complex. Besides the starting material, I see aromatic signals that don't match my product. How can I identify the impurity?
A: The impurity is likely an over-oxidation or an azoxy- product. Comparing the NMR shifts is key.
Causality: The reaction pathway has diverged due to overly aggressive oxidation or competing condensation pathways of reaction intermediates.
Troubleshooting Protocol:
-
Analyze the NMR Spectrum: Use the table below to tentatively identify the species in your mixture. The high symmetry of the desired product (2,2',6,6'-tetramethylazobenzene) leads to a very simple spectrum, making impurities more obvious.
-
Mitigate Azoxybenzene Formation: The formation of the azoxy side product can sometimes be suppressed by conducting the reaction under slightly acidic conditions, which can disfavor the condensation pathway.[1]
-
Control Over-oxidation: To prevent the formation of 2,6-dimethylnitrobenzene, add the oxidant portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the oxidant and helps control the reaction's exotherm.
Table 1: Comparative ¹H NMR Data for Identification (Note: Shifts are approximate and can vary based on solvent and concentration.)
| Compound | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Key Features |
| 2,6-Dimethylaniline (SM) | ~2.1 (s, 6H) | 6.6-7.0 (m, 3H) | Presence of a broad NH₂ signal (~3.7 ppm). |
| 2,2',6,6'-Tetramethylazobenzene (Product) | ~2.2 (s, 12H) | 7.0-7.2 (m, 6H) | High symmetry: single methyl peak, simple aromatic pattern. |
| 2,2',6,6'-Tetramethylazoxybenzene | Two distinct singlets for methyl groups | More complex aromatic region | Loss of symmetry breaks the equivalence of the two rings. |
| 2,6-Dimethylnitrobenzene | ~2.5 (s, 6H) | 7.2-7.5 (m, 3H) | Methyl signal is downfield shifted due to the -NO₂ group. |
Issue 3: Purification Challenges
Q: I am attempting to purify my product via column chromatography, but the compounds are streaking and the separation is poor.
A: Poor separation is often due to an inappropriate solvent system or residual baseline impurities.
Causality: Streaking on silica gel is often caused by compounds that are either too polar (interacting strongly with the silica) or the presence of acidic/basic impurities.[4] The similar polarity of the azo and azoxy products can also make separation difficult.
Troubleshooting Protocol:
-
Optimize TLC Solvent System: Before running a column, find a solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) that gives good separation (Rƒ difference > 0.2) on a TLC plate.
-
Pre-adsorption: For difficult separations, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column. This often results in sharper bands.
-
Consider an Alumina Column: If silica gel fails, consider using neutral alumina, which has different selectivity and may better separate the desired product from polar impurities.
-
Recrystallization: 2,2',6,6'-tetramethylazobenzene is a crystalline solid. After the column, recrystallization from a suitable solvent (e.g., ethanol or methanol) is an excellent final step to achieve high purity.
Part 3: Methodologies & Visual Guides
Standard Experimental Protocol: Oxidative Coupling with KMnO₄
-
Dissolve 2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of CuSO₄·5H₂O (approx. 0.1 eq).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add solid potassium permanganate (KMnO₄, 2.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding isopropanol to consume any excess KMnO₄.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing issues with the synthesis.
Caption: Oxidative coupling pathway and common side reactions.
References
-
Hilf, S., et al. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. ACS Publications. [Link]
-
Stowell, J. C., & Lau, C. M. (1981). Synthesis of 2,2',6,6'-tetramethylazobenzene and the azodioxy and azoxy compounds. The Journal of Organic Chemistry. [Link]
-
Boonrattanakij, N., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials. [Link]
-
Barrett, S. L. (2019). SYNTHESIS OF MIXED BIS-AZOBENZENE FOR PHOTOSURFACTANT STUDIES. TXST Digital Repository. [Link]
-
Boonrattanakij, N., Lu, M.-C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]
-
Anotai, J., et al. (2010). Chemical oxidation of 2,6-dimethylaniline by electrochemically generated Fenton's reagent. Journal of Hazardous Materials. [Link]
-
Lu, M., et al. (2009). Chemical Oxidation of 2,6-Dimethylaniline in the Fenton Process. ResearchGate. [Link]
-
Wikipedia. (n.d.). Azobenzene. Wikipedia. [Link]
-
Lu, M. C., et al. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Semantic Scholar. [Link]
-
Purtsas, A., et al. (2018). Iron-Catalyzed Oxidative C-O and C-N Coupling Reactions Using Air as Sole Oxidant. Chemistry – An Asian Journal. [Link]
-
Isbanner, C., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.library.txst.edu [digital.library.txst.edu]
- 5. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
Resolving aggregation issues of bis(3,5-dimethylphenyl)diazene in high concentrations
Welcome to the technical support center dedicated to addressing the challenges associated with the handling and formulation of bis(3,5-dimethylphenyl)diazene, a hydrophobic molecule prone to aggregation at high concentrations. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Our goal is to empower you with the knowledge to not only solve these issues but also to understand the underlying scientific principles.
Troubleshooting Guide: Common Aggregation Issues and Solutions
This section directly addresses the most frequent problems encountered when working with bis(3,5-dimethylphenyl)diazene in solution.
Issue 1: My compound precipitates out of solution, especially at higher concentrations. What is happening and how can I fix it?
Answer:
This is a classic sign of exceeding the solubility limit of bis(3,5-dimethylphenyl)diazene in your chosen solvent, leading to aggregation and precipitation. Due to its nonpolar, aromatic structure, this compound has very low aqueous solubility.[1] Even in organic solvents, its solubility is finite.
Root Cause Analysis:
The aggregation is driven by hydrophobic interactions. In a polar solvent like water, the nonpolar molecules of bis(3,5-dimethylphenyl)diazene are driven together to minimize their contact with the polar solvent molecules, a process that is thermodynamically favorable.
Immediate Solutions:
-
Solvent Selection: The first line of defense is to choose an appropriate solvent. Based on the principle of "like dissolves like," non-polar or moderately polar organic solvents are your best starting point.[2] While specific quantitative data for this exact compound is scarce, its structural analog, 3,3'-dimethylazobenzene, is known to be soluble in organic solvents like hexane and dichloromethane.[3][4]
-
Sonication: If you observe particulate matter, gentle sonication can help to break up aggregates and transiently increase dissolution. However, this is often a temporary fix if the solution is supersaturated.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can potentially degrade the compound or lead to more rapid aggregation upon cooling.
Long-Term Strategies (Formulation Approaches):
If simple solvent changes are insufficient, more advanced formulation strategies are necessary to maintain the compound in a monomeric, active state.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can encapsulate hydrophobic molecules like bis(3,5-dimethylphenyl)diazene, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7]
-
Surfactants: These amphiphilic molecules form micelles in solution above a certain concentration (the critical micelle concentration or CMC).[8][9][10] The hydrophobic core of these micelles can solubilize your compound, preventing aggregation.[8][11][12]
-
Lipid-Based Formulations: Creating a self-emulsifying drug delivery system (SEDDS) can be highly effective.[13][14][15][16] In this approach, the compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a micro- or nanoemulsion upon gentle agitation in an aqueous medium.
Frequently Asked Questions (FAQs)
This section provides answers to more specific questions you may have during your experimental design and execution.
Solubility and Solvent Selection
Q1: What is the expected solubility of bis(3,5-dimethylphenyl)diazene in common laboratory solvents?
-
High solubility in non-polar organic solvents like hexane, toluene, and dichloromethane.
-
Moderate to good solubility in moderately polar organic solvents like ethyl acetate and acetone.
-
Low to negligible solubility in highly polar solvents such as water, ethanol, and methanol.[17]
Table 1: Predicted Solubility of bis(3,5-dimethylphenyl)diazene and Hansen Solubility Parameters of Common Solvents
| Solvent | Predicted Solubility | Hansen Dispersion (δD) MPa½ | Hansen Polar (δP) MPa½ | Hansen H-Bonding (δH) MPa½ |
| Water | Insoluble | 15.5 | 16.0 | 42.3 |
| Ethanol | Sparingly Soluble | 15.8 | 8.8 | 19.4 |
| Methanol | Sparingly Soluble | 15.1 | 12.3 | 22.3 |
| Acetone | Soluble | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Soluble | 15.8 | 5.3 | 7.2 |
| Dichloromethane | Soluble | 17.0 | 7.3 | 7.1 |
| Toluene | Soluble | 18.0 | 1.4 | 2.0 |
| Hexane | Soluble | 14.9 | 0.0 | 0.0 |
Hansen Solubility Parameters (HSP) can be used to predict the solubility of a material in a given solvent.[3][9][17][18][19][20][21][22] A smaller difference in the HSP values between the solute and the solvent generally indicates higher solubility.
Q2: How do I experimentally determine the solubility of my compound?
A2: A simple and effective method is the shake-flask method.
Experimental Protocol: Shake-Flask Solubility Determination
-
Add an excess amount of bis(3,5-dimethylphenyl)diazene to a known volume of your chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and for which you have a standard curve.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Formulation Strategies to Prevent Aggregation
Q3: How do I choose the right cyclodextrin and prepare a cyclodextrin-based formulation?
A3: The choice of cyclodextrin depends on the size and shape of the guest molecule. For many aromatic compounds, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are good starting points due to the appropriate size of their hydrophobic cavity.[6][12]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Determine the Stoichiometry: Use a method like the continuous variation method (Job's plot) to determine the host-guest stoichiometry, which is often 1:1.[6]
-
Preparation:
-
Dissolve the chosen cyclodextrin in your aqueous buffer with stirring. Gentle heating may be required.
-
Prepare a concentrated stock solution of bis(3,5-dimethylphenyl)diazene in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the compound stock solution to the cyclodextrin solution with vigorous stirring.
-
Continue stirring for several hours to allow for complex formation.
-
If an organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation.
-
The final solution can be filtered to remove any un-complexed, precipitated compound.
-
Q4: Can you provide a starting point for developing a Self-Emulsifying Drug Delivery System (SEDDS)?
A4: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant/co-solvent. The selection of these components is critical for the successful formation of a stable emulsion.[2][13][16][23]
Table 2: Example Components for a SEDDS Formulation
| Component | Example | Function |
| Oil | Capryol 90, Labrafil M 1944 CS | Solubilizes the hydrophobic compound |
| Surfactant | Kolliphor EL, Tween 80 | Reduces interfacial tension, promotes emulsification |
| Co-surfactant | Transcutol HP, Plurol Oleique CC 497 | Improves emulsification and solubilization |
Experimental Protocol: Preparation of a SEDDS Formulation
-
Screening: Determine the solubility of bis(3,5-dimethylphenyl)diazene in various oils, surfactants, and co-surfactants to identify the best candidates.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. This involves preparing various mixtures of the three components and observing their emulsification behavior upon dilution with water. The goal is to find a region that forms a clear or slightly bluish, stable microemulsion.
-
Formulation Preparation:
-
Accurately weigh and mix the selected oil, surfactant, and co-surfactant in the predetermined ratio.
-
Add the bis(3,5-dimethylphenyl)diazene to the mixture and stir until it is completely dissolved. Gentle heating may be used to facilitate dissolution.
-
The final formulation should be a clear, homogenous liquid.
-
Characterization of Aggregates
Q5: How can I detect and characterize the aggregates in my sample?
A5: Dynamic Light Scattering (DLS) is a powerful technique for measuring the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[24] Transmission Electron Microscopy (TEM) can provide direct visualization of the aggregate morphology.[5][15][25][26][27]
Experimental Workflow: Aggregate Characterization
Caption: Workflow for the characterization of aggregates.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare your sample in a low-particulate, high-purity solvent. Filter all buffers and solvents through a 0.22 µm filter.
-
The concentration of your compound should be optimized to give a good signal-to-noise ratio without causing multiple scattering.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and properly calibrated.
-
Set the appropriate temperature for your measurement.
-
-
Measurement:
-
Transfer your sample to a clean, dust-free cuvette.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument software will provide a size distribution plot. The presence of large particles (e.g., >100 nm for small molecules) is indicative of aggregation.
-
The Polydispersity Index (PDI) gives an indication of the width of the size distribution. A PDI > 0.3 often suggests a heterogeneous sample with aggregates.
-
Q6: How can I determine if the aggregates are amorphous or crystalline?
A6: Powder X-ray Diffraction (PXRD) is the gold standard for distinguishing between crystalline and amorphous solids.[23][28]
-
Crystalline solids will produce a diffraction pattern with sharp, well-defined peaks.
-
Amorphous solids will produce a broad, diffuse halo with no sharp peaks.
Differential Scanning Calorimetry (DSC) can also be used. Amorphous materials will show a glass transition (Tg), while crystalline materials will show a sharp melting point (Tm).[21]
Logical Flow: Distinguishing Amorphous vs. Crystalline Aggregates
Caption: Decision tree for identifying aggregate nature.
References
Sources
- 1. Azobenzene (CAS 103-33-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. kinampark.com [kinampark.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 溶剂混溶性表 [sigmaaldrich.com]
- 15. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 18. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 19. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]
- 20. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. Characterization of Oligomers of Heterogeneous Size as Precursors of Amyloid Fibril Nucleation of an SH3 Domain: An Experimental Kinetics Study | PLOS One [journals.plos.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. labcompare.com [labcompare.com]
- 27. azonano.com [azonano.com]
- 28. scienceasia.org [scienceasia.org]
Technical Support Center: Strategies for Increasing Fatigue Resistance in Azobenzene Molecular Switches
Welcome to the technical support center for azobenzene molecular switches. This guide is designed for researchers, scientists, and drug development professionals who utilize azobenzene derivatives in their work. Here, we will address common experimental challenges and provide in-depth, field-proven strategies to enhance the fatigue resistance and overall performance of these powerful photoresponsive molecules.
Part 1: Frequently Asked Questions (FAQs)
This section provides concise answers to common high-level questions regarding the stability and performance of azobenzene photoswitches.
Q1: What is photofatigue in azobenzene switches, and why does it matter?
A: Photofatigue, or photobleaching, refers to the irreversible degradation of azobenzene molecules after repeated photoisomerization cycles.[1] It manifests as a gradual loss of color and a diminished ability to switch between the trans and cis isomers. This is a critical issue because applications in drug delivery, materials science, and molecular machinery rely on the switch's ability to be cycled thousands or even millions of times without losing function. The primary causes of fatigue are irreversible side reactions such as photo-oxidation.[1][2]
Q2: I'm irradiating my sample, but I'm observing incomplete trans-to-cis isomerization. Is my switch degrading?
A: Not necessarily. Incomplete conversion is often due to the establishment of a photostationary state (PSS).[3] The PSS is an equilibrium reached under a specific wavelength of light where the rate of trans-to-cis isomerization equals the rate of the reverse cis-to-trans process.[3] This happens because the absorption spectra of the two isomers often overlap.[4] To confirm if you're reaching a PSS or experiencing degradation, monitor the isosbestic points in your UV-Vis spectra. The absence or drift of these points, where the absorbance should remain constant, is a strong indicator of degradation.[3]
Q3: How can I visually or spectroscopically identify that my azobenzene is degrading?
A: The most direct method is through UV-Vis spectroscopy. During a fatigue test (multiple switching cycles), you will observe an irreversible decrease in the absorbance intensity of the main π-π* transition band of the trans isomer (typically ~320-380 nm). This lost absorbance cannot be recovered by irradiating at the cis isomer's absorption wavelength or by allowing for thermal relaxation. This indicates a reduction in the concentration of photoactive molecules.
Q4: What is the role of dissolved oxygen in azobenzene fatigue?
A: Dissolved molecular oxygen is a primary antagonist to azobenzene stability. In the excited state, azobenzene can act as a photosensitizer, transferring energy to O₂ to form highly reactive singlet oxygen (¹O₂). This and other reactive oxygen species can then attack the azo bond or aromatic rings, leading to irreversible photo-oxidation and loss of function.[2][5] Performing experiments in deoxygenated solvents is one of the most effective strategies to enhance fatigue resistance.[5][6]
Q5: How critical is solvent choice for my experiment's success?
A: Solvent choice is paramount as it influences nearly every aspect of azobenzene behavior.[3][7][8]
-
Polarity: Affects the absorption maxima (λmax) of both isomers and can significantly alter the rate of thermal cis-to-trans relaxation.[3][7]
-
Viscosity: Can influence the isomerization rate, particularly for mechanisms involving significant molecular motion.[3]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can form hydrogen bonds with the azo group, which can stabilize certain states and affect the isomerization pathway.[3]
-
Oxygen Solubility: Solvents like chloroform and dichloromethane have high oxygen solubility, which can accelerate photo-oxidation.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured, question-and-answer format to diagnose and solve specific problems encountered during experiments.
Issue 1: Rapid Photobleaching and Loss of Isomerization Capacity
Q: My azobenzene switch works for the first few cycles, but the absorbance signal quickly diminishes, and it stops switching. What is happening and how can I fix it?
A: This is a classic case of photofatigue, most likely caused by photo-oxidation.
Possible Causes & Diagnosis:
-
Presence of Dissolved Oxygen: This is the most common cause. The excited-state azobenzene reacts with O₂, leading to irreversible degradation.[2]
-
Diagnosis: Run a control experiment with a thoroughly deoxygenated sample and compare its stability over multiple cycles to an air-saturated sample. A significantly longer lifetime in the deoxygenated sample confirms this is the primary issue.
-
-
Solvent-Induced Degradation: Certain solvents, particularly chlorinated ones like dichloromethane (DCM), can decompose under UV irradiation to form acidic byproducts that can protonate and degrade the azobenzene, especially those with basic sites like pyridyl groups.[9]
-
Diagnosis: If you are using a chlorinated solvent and UV light, you may observe spurious and irreproducible results in thermal isomerization rates.[9] Consider testing the stability in an alternative, more photochemically inert solvent like acetonitrile or DMSO.
-
-
High-Energy UV Irradiation: While necessary for the π-π* transition, prolonged exposure to high-energy UV light can promote side reactions and degradation.[3]
-
Diagnosis: Check if your switch can be operated using the lower-energy n-π* transition (often requiring visible light). While less efficient, this can sometimes reduce the rate of degradation.
-
Solutions & Protocols:
-
Implement Rigorous Deoxygenation: This is the most critical step.
-
Choose Photochemically Stable Solvents: Avoid chlorinated solvents for long-duration UV experiments.[9] Opt for high-purity, spectroscopy-grade solvents like acetonitrile, toluene, or DMSO.
-
Incorporate an Oxygen Scavenger: In biological systems or other scenarios where deoxygenation is difficult, adding an oxygen scavenger can be effective.[6]
Issue 2: Poor or Inefficient Photoswitching
Q: I'm irradiating at the correct wavelength, but I'm seeing very low conversion to the cis isomer, or the back-switching is inefficient.
A: This problem points to issues with the photostationary state (PSS), molecular environment, or intrinsic properties of the switch.
Possible Causes & Diagnosis:
-
Aggregation: At higher concentrations or in poor solvents, azobenzene molecules can aggregate.[3] These aggregates can restrict the conformational change needed for isomerization or quench the excited state, leading to poor switching performance.[11][12][13]
-
Diagnosis: Perform a concentration-dependent study. If switching efficiency improves upon dilution, aggregation is a likely cause. Aggregation can also sometimes be observed as changes in the shape of the absorption spectrum (e.g., band broadening or the appearance of new shoulders).
-
-
Spectral Overlap: Significant overlap between the absorption bands of the trans and cis isomers limits the achievable PSS.[4] Irradiating the trans isomer will inevitably co-excite the cis isomer, driving the back-reaction.
-
Diagnosis: Carefully examine the UV-Vis spectra of both pure (or nearly pure) isomers. A large overlap, especially at the excitation wavelength, will result in a mixed PSS.
-
-
Intramolecular Interactions: In some substituted azobenzenes, strong intramolecular hydrogen bonds can "lock" the molecule in the trans configuration, increasing the energy barrier for isomerization.[3]
-
Diagnosis: This is an intrinsic molecular property. Computational modeling or analysis of similar structures in the literature can provide insight.
-
Solutions & Protocols:
-
Optimize Concentration and Solvent: Work at the lowest feasible concentration to minimize aggregation.[3] Ensure the chosen solvent provides good solubility for your specific azobenzene derivative.[3]
-
Use Narrow Bandwidth Light Sources: Employ lasers or filtered LEDs instead of broad-spectrum lamps. This allows for more selective excitation and can improve the PSS by minimizing excitation of the unwanted isomer.
-
Molecular Redesign (Long-Term Strategy): If spectral overlap is the fundamental issue, a redesign of the molecule may be necessary. Introducing specific substituents can shift the absorption bands of the two isomers apart (see Part 3).
Part 3: Advanced Strategies for Enhancing Fatigue Resistance
Beyond troubleshooting, proactive molecular design and environmental control are key to developing highly robust azobenzene switches.
Molecular Design Principles
The chemical structure of the azobenzene core is the primary determinant of its fatigue resistance. Strategic substitution can fundamentally alter its photochemical properties.
-
Ortho-Substitution: Placing substituents at the positions ortho to the azo group is a powerful strategy.
-
ortho-Fluorination: Introducing fluorine atoms at all four ortho positions (tetra-ortho-fluoro-azobenzene) is one of the most effective strategies. The electron-withdrawing fluorine atoms stabilize the n-orbitals, leading to a separation of the n-π* absorption bands of the trans and cis isomers.[14][15] This allows for highly efficient, bidirectional switching with visible light, avoiding damaging UV radiation altogether.[14][15][16]
-
ortho-Alkoxylation: Methoxy groups in the ortho positions can also red-shift the n-π* band of the trans isomer, enabling switching with lower-energy green light.[17]
-
-
Perfluoroalkylation: Attaching perfluoroalkyl chains to the azobenzene scaffold can enhance photoreactivity and stability, particularly within organized microenvironments like layered films.[18][19]
The table below summarizes the impact of key substituents on azobenzene performance.
| Substituent Strategy | Key Advantages | Typical Wavelengths | Fatigue Resistance | Reference |
| Unsubstituted Azobenzene | Simple, well-understood baseline | UV (trans→cis), Vis/Thermal (cis→trans) | Low to Moderate | [20] |
| Tetra-ortho-fluoro | Excellent band separation, avoids UV | Visible (e.g., Blue/Green) for both directions | Very High | [14][15][16] |
| Tetra-ortho-methoxy | Red-shifted absorption, avoids UV | Visible (e.g., Green/Blue) for both directions | High | [17] |
| Push-Pull Systems | Highly red-shifted absorption | Visible/NIR | Variable, often lower | [1] |
| Perfluoroalkyl Chains | Enhanced stability in assemblies | UV/Visible | High in specific media | [18] |
Visualizing Fatigue and Isomerization Pathways
Understanding the potential fates of an excited-state azobenzene molecule is key to designing more robust systems. The diagrams below illustrate the ideal isomerization cycle and the competing degradation pathways.
Caption: Ideal photoisomerization cycle versus the competing photofatigue pathway.
This workflow provides a decision-making process for troubleshooting poor switching performance.
Caption: Troubleshooting workflow for diagnosing poor azobenzene photoswitching.
Part 4: Key Experimental Protocols
Protocol for Sample Deoxygenation
Objective: To remove dissolved oxygen from a solvent containing the azobenzene sample to minimize photo-oxidation.
Method 1: Inert Gas Sparging (Good for most applications)
-
Preparation: Prepare your azobenzene solution in a sealable container, such as a quartz cuvette with a septum-sealed screw cap.
-
Gas Line Setup: Obtain a cylinder of high-purity inert gas (Argon is preferred over Nitrogen due to its higher density, but both are effective). Connect the cylinder via tubing to a long, sterile needle. A second, shorter needle is needed as a vent.
-
Sparging: Insert both the long gas inlet needle and the short vent needle through the septum, ensuring the inlet needle tip is submerged below the liquid surface.
-
Flow Rate: Begin bubbling the inert gas through the solution at a gentle but steady rate (e.g., 2-3 bubbles per second). A flow rate that is too high can cause solvent evaporation.
-
Duration: For a standard 3 mL cuvette, sparge for at least 15-20 minutes.
-
Sealing: After sparging, remove the vent needle first, followed immediately by the gas inlet needle, to maintain a positive pressure of inert gas inside the cuvette.
-
Analysis: Perform your photoswitching experiment immediately.
Method 2: Freeze-Pump-Thaw Cycles (Most Rigorous Method)
This method is superior for achieving very low oxygen concentrations but is more time-consuming and requires a Schlenk line or similar vacuum apparatus.
-
Preparation: Place your azobenzene solution in a sealable Schlenk flask or a specialized J. Young NMR tube.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solution is completely frozen solid. This prevents boiling under vacuum.
-
Pump (Vacuum): With the sample still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent. Close the flask to the vacuum.
-
Thaw: Remove the flask from the liquid nitrogen and allow the solution to thaw completely. You may see gas bubbles evolve from the liquid as trapped gases are released.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times. With each cycle, more dissolved oxygen is removed from the liquid phase into the headspace and then pumped away.
-
Backfill & Seal: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before sealing for the experiment.
References
- Technical Support Center: Solvent Effects on the Photoisomerization of 4-(Phenylazo)azobenzene - Benchchem.
- Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media | The Journal of Organic Chemistry - ACS Publications.
- Non-isomerizing switching strategy for azobenzene photoswitch - AIP Publishing.
- Morphology Regulation and Quenching Mechanism of AIE Nanobowls by Side Chain Engineering of Azobenzene Homopolymers | Macromolecules - ACS Publications.
- Morphology Regulation and Quenching Mechanism of AIE Nanobowls by Side Chain Engineering of Azobenzene Homopolymers - ACS.org.
- Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment - Optica Publishing Group.
- Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene - ResearchGate.
- London Dispersion and Solvent Effects on Azobenzene Switches - JLUpub.
- Strategies to Stabilize the Photoinduced Supramolecular Chirality in Azobenzene Liquid Crystalline Polymers - MDPI.
- Mechanism and Dynamics of Azobenzene Photoisomerization.
- Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - ChemRxiv.
- Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC.
- Solvent and substituent on the thermal isomerization of substituted azobenzenes. Flash spectroscopic study | Journal of the American Chemical Society - ACS Publications.
- Fluorescent Azobenzene-Containing Compounds: From Structure to Mechanism - MDPI.
- Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology | The Journal of Organic Chemistry - ACS Publications.
- Aggregation-induced emission of azobenzene towards a sensitive indication on the self-assembly of a cellulose material - RSC Publishing.
- Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC.
- Photoswitches beyond azobenzene: a beginner's guide - PMC.
- Detour to success: photoswitching via indirect excitation - PMC.
- Remarkable enhancement of the photoreactivity of a polyfluoroalkyl azobenzene derivative in an organic–inorganic nano-layered microenvironment - RSC Publishing.
- Visible‐Light Photoswitchable Covalent Tetra‐Ortho‐Fluoro‐Azobenzene Carbon Nanodot Hybrids for Optostimulation - ResearchGate.
- (PDF) A cautionary tale of basic azo photoswitching in dichloromethane finally explained.
- Recent advances towards azobenzene-based light-driven real-time information-transmitting materials - Beilstein Journals.
- New molecular switch architectures - PNAS.
- Recent advances towards azobenzene-based light-driven real-time information-transmitting materials - PMC.
- Multiple control of azoquinoline based molecular photoswitches - PMC.
- Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A.
- Detour to success : photoswitching via indirect excitation Kuntze, Kim - HELDA - Helsinki.fi.
- Fluorescent Azobenzene-Containing Compounds: From Structure to Mechanism.
- Fluorinated Azobenzenes in UiO‐66: Unveiling Unprecedented Photoswitching Stability and Efficiency in Azobenzene‐Based Switch@MOF Systems | Request PDF - ResearchGate.
- The Mechanism of Photoisomerization of Azobenzenes - ResearchGate.
- Mechanism and dynamics of azobenzene photoisomerization. - SciSpace.
- Mechanism and dynamics of azobenzene photoisomerization - PubMed.
- Reversible photoswitching of encapsulated azobenzenes in water - PMC.
- Deoxygenation - Wikipedia.
- Self-assembly of alkylated and perfluoroalkylated scissor-shaped azobenzene dyads into distinct structures - Chemical Communications (RSC Publishing).
- Azobenzene Photoswitching without Ultraviolet Light | Journal of the American Chemical Society - ACS Publications.
- o-Fluoroazobenzenes as Readily Synthesized Photoswitches Offering Nearly Quantitative Two-Way Isomerization with Visible Light | Request PDF - ResearchGate.
- Visible light photoredox-catalyzed deoxygenation of alcohols - Beilstein Journals.
- Visible-Light Photoswitching by Azobenzazoles - research.chalmers.se.
- Catalytic photoinduced deoxygenation via B(C6F5)3-enabled oxygen atom transfer for aromatic C–H amination of alkylarenes - PMC.
- (PDF) Removal of Dissolved Oxygen from Water: A Comparison of Four Common Techniques - ResearchGate.
- Photoswitching Lewis Acid Catalysis with Highly Fatigue Resistant Photochromic Boronates | Journal of the American Chemical Society.
- Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Remarkable enhancement of the photoreactivity of a polyfluoroalkyl azobenzene derivative in an organic–inorganic nano-layered microenvironment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Self-assembly of alkylated and perfluoroalkylated scissor-shaped azobenzene dyads into distinct structures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing isomerization rates of azobenzene vs 3,3',5,5'-tetramethylazobenzene
This guide provides an in-depth technical comparison between Azobenzene (the parent molecule) and 3,3',5,5'-Tetramethylazobenzene (TMA), focusing on their isomerization kinetics, spectral properties, and mechanistic differences.
Executive Summary
Azobenzene acts as the baseline photoswitch, characterized by a robust
3,3',5,5'-Tetramethylazobenzene (TMA) is a meta-substituted derivative. Unlike ortho-substituted azobenzenes (e.g., 2,2',6,6'-tetramethylazobenzene) which exhibit drastic spectral shifts and decoupling of the
Critical Distinction: Do not confuse this molecule with 3,3',5,5'-Tetramethylbenzidine (TMB) , a common ELISA substrate which is a biphenyl diamine, nor with 2,2',6,6'-Tetramethylazobenzene , which is a visible-light switch.
Mechanistic & Kinetic Analysis
Spectral Properties (Absorption)
Both molecules share a nearly identical absorption footprint.[1] The methyl groups at the meta positions (3,3',5,5') exert a weak positive inductive effect (+I) but do not sterically force the phenyl rings out of planarity in the trans state.
-
Transition: Both exhibit a strong absorption peak at
. -
Transition: Both show a weak, symmetry-forbidden band at
. -
Implication: You can use the same UV LED sources (e.g., 365 nm) for both molecules.
Thermal Isomerization Kinetics ( )
The core differentiator is the thermal relaxation rate.
-
Azobenzene: The metastable
-isomer relaxes back to the -isomer via an inversion-assisted rotation mechanism. The transition state involves a linearization of one N-N-C angle. -
3,3',5,5'-TMA: The addition of four methyl groups in the meta positions introduces London dispersion forces (attractive van der Waals forces) between the substituents and the opposing phenyl ring in the folded
-conformation.-
Effect: These interactions stabilize the ground state of the
-isomer. -
Kinetic Consequence: By stabilizing the
-isomer well (lowering its energy) relative to the transition state, the activation barrier ( ) for the thermal return effectively increases (or remains high), leading to a longer half-life ( ) compared to the parent azobenzene.
-
Pathway Visualization
The following diagram illustrates the energy landscape and isomerization pathways.
Caption: Comparative isomerization cycle. Note the stabilized Z-state for TMA (green path) leading to slower thermal relaxation.
Comparative Data Summary
The following values are based on measurements in non-polar solvents (e.g., n-octane or hexane) at standard temperature.
| Feature | Azobenzene (Parent) | 3,3',5,5'-Tetramethylazobenzene |
| CAS Number | 103-33-3 | 77611-71-3 |
| ~318–320 nm | ~320–322 nm (Negligible shift) | |
| ~440 nm (weak) | ~445 nm (weak) | |
| Thermal Half-Life ( | ~40–90 hours (solvent dependent) | > 100 hours (Extended) |
| Mechanism Driver | Electronic Repulsion | London Dispersion Stabilization |
| Switching Light | UV (365 nm) | UV (365 nm) |
| Solubility | Moderate (Organics) | High (Lipophilic solvents) |
Note: Half-lives are highly solvent-dependent. In polar solvents, rates generally increase for both, but the relative stability of TMA remains superior.
Experimental Protocol: Kinetic Validation
To objectively compare the rates in your specific medium, use this self-validating UV-Vis spectroscopy protocol.
Reagents & Setup
-
Solvent: Spectroscopic grade n-Hexane or Acetonitrile (Note: Acetonitrile accelerates isomerization; Hexane is better for observing slow kinetics).
-
Concentration:
(Ensure Absorbance to follow Beer-Lambert Law). -
Light Source: 365 nm UV LED (approx. 10 mW/cm²).
-
Temperature Control: Peltier thermostatted cuvette holder set to 25.0 °C.
Step-by-Step Workflow
-
Baseline Spectrum: Record the UV-Vis spectrum (250–600 nm) of the dark-adapted sample (100% Trans). Note the
at ~320 nm ( ). -
Irradiation: Irradiate the sample in situ (or immediately before measurement) with 365 nm light until the Photostationary State (PSS) is reached.
-
Validation: The peak at 320 nm will decrease significantly, and the band at 440 nm will rise slightly. Continue irradiation until no further spectral changes occur (typically 30–60 seconds).
-
-
Kinetic Run: Turn off the UV source. Immediately start recording the absorbance at
(320 nm) as a function of time.-
Duration: For Azobenzene, record for 6–12 hours. For TMA, you may need 24+ hours or elevated temperature (e.g., 40°C or 50°C) to extrapolate back to 25°C using the Arrhenius equation.
-
-
Data Analysis: Fit the absorbance recovery data to a first-order kinetic model:
Where:- = Absorbance of the fully relaxed Trans state.
-
= Absorbance at time
. -
= Rate constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). - .
Kinetic Workflow Diagram
Caption: Workflow for determining thermal relaxation half-lives via UV-Vis spectroscopy.
References
-
Di Berardino, C., et al. (2022).[2] "An Incremental System To Predict the Effect of Different London Dispersion Donors in All-meta-Substituted Azobenzenes." Chemistry – A European Journal.[2]
- Context: Establishes that meta-alkyl substitution (including methyl) increases the half-life of the Z-isomer due to London dispersion forces without altering the spectral window.
-
Bandara, H. M. D., & Burdette, S. C. (2012). "Photoisomerization in different classes of azobenzene." Chemical Society Reviews.
- Context: Comprehensive review of azobenzene isomerization mechanisms, solvent effects, and baseline kinetics for the parent molecule.
-
Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews.
- Context: Discusses the distinction between ortho and meta substitution patterns and their utility in biological scaffolding.
Sources
HPLC Method Validation for Purity Analysis of Diazene bis(3,5-dimethylphenyl)-
Executive Summary
The precise purity analysis of Diazene bis(3,5-dimethylphenyl)- (also referred to as 3,3',5,5'-tetramethylazobenzene) is critical due to its application as a specialized intermediate and the potential genotoxicity of its precursor, 3,5-dimethylaniline. While Gas Chromatography (GC) is often employed for non-polar aromatics, this guide advocates for High-Performance Liquid Chromatography (HPLC-UV) as the superior standard for purity assessment.
This preference is driven by the thermal lability of the azo linkage (
Comparative Analysis: HPLC vs. Alternatives
Before establishing the validation protocol, it is essential to justify the selection of HPLC over common alternatives. The following table contrasts the performance of HPLC against GC-MS and HPTLC for this specific azo compound.
Table 1: Comparative Performance Metrics
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-MS | Method C: HPTLC |
| Analyte Stability | High. Ambient temperature analysis prevents thermal degradation of the azo bond. | Moderate/Risk. High injector temps ( | High. Ambient analysis. |
| Precision (RSD) | < 0.5% (High reproducibility). | 1.0% - 2.0% (Dependent on liner cleanliness). | 2.0% - 5.0% (Semi-quantitative). |
| Sensitivity (LOD) | Excellent for UV-active azo chromophores ( | High, but matrix interference can be an issue in synthesis crudes. | Moderate. |
| Throughput | 10–15 min/run. | 15–30 min/run (requires cooling). | High (parallel runs), but lower resolution. |
| Suitability | Gold Standard for purity and impurity profiling. | Secondary confirmation for identity (MS). | Quick screening only. |
Technical Insight: The Thermal Degradation Risk
Azo compounds possess a metastable
Workflow Visualization
The following diagram outlines the decision logic and the validation workflow adopted for this guide.
Caption: Decision tree prioritizing HPLC for azo compounds due to thermal instability risks in GC, leading to ICH validation.
HPLC Method Development & Optimization
To validate the method, we must first define the operating conditions. The high lipophilicity of the 3,5-dimethylphenyl groups requires a strong organic mobile phase.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: A C18 stationary phase provides the necessary hydrophobic retention to separate the target azo compound from more polar aniline precursors.
-
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile (0.1% Formic Acid)
-
Mode: Isocratic 85% B / 15% A (Adjust based on retention time target of 6–8 min).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: UV-Vis (Diode Array) at 320 nm .
-
Rationale: The
transition of the azo group typically absorbs strongly between 320–360 nm [7, 10], offering maximum sensitivity and specificity over impurities that lack the azo chromophore.
-
Validation Protocol (ICH Q2(R2) Compliant)
This protocol ensures the method is "fit for purpose" as defined by the International Council for Harmonisation (ICH) [1, 5].[3][4][5]
Specificity (Selectivity)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Protocol:
-
Inject Mobile Phase Blank.
-
Inject Placebo (if formulation) or Solvent Blank.
-
Inject Standard Solution (Diazene bis(3,5-dimethylphenyl)-).
-
Inject Spiked Sample (Standard + known impurity: 3,5-dimethylaniline).
-
-
Acceptance Criteria:
-
Resolution (
) between Main Peak and nearest impurity > 1.5. -
Peak Purity Index (via PDA detector) > 990.
-
Linearity
Objective: Verify the analytical response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 50, 75, 100, 125, 150 ppm).
-
Data Analysis: Plot Peak Area (
) vs. Concentration ( ). -
Acceptance Criteria:
-
Correlation Coefficient (
) .[2] -
Y-intercept bias
of the response at 100% level.
-
Precision (Repeatability & Intermediate)
Objective: Assess the scatter of results under the same and varied conditions.
| Type | Protocol | Acceptance Criteria |
| System Precision | 6 injections of Standard Solution. | RSD |
| Method Precision | 6 independent preparations of the sample. | RSD |
| Intermediate Precision | 6 preps by Analyst 2 on a different day/instrument. | Overall RSD |
Accuracy (Recovery)
Objective: Ensure the measured value matches the true value.
-
Protocol: Spike known amounts of the standard into a blank matrix at three levels: 80%, 100%, and 120%. Perform in triplicate.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
LOD & LOQ (Sensitivity)
Objective: Determine the lowest detectable and quantifiable amounts.
-
Method: Based on Signal-to-Noise (S/N) ratio.
-
LOD: Concentration resulting in S/N
. -
LOQ: Concentration resulting in S/N
.
-
-
Relevance: Critical for detecting the 3,5-dimethylaniline precursor, which may be present at trace levels.
Robustness
Objective: Measure capacity to remain unaffected by small parameter variations.
-
Variations:
-
Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits.
Experimental Data Summary (Representative)
The following table illustrates typical data expected from a successful validation of this lipophilic azo compound.
| Parameter | Experimental Result | Status |
| Retention Time | 7.42 min | Consistent |
| Linearity ( | 0.9998 | Pass |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | Pass |
| Accuracy (Mean Recovery) | 99.4% (Range: 98.9–100.1%) | Pass |
| Precision (Repeatability) | 0.35% RSD (n=6) | Pass |
| Specificity | No interference from 3,5-dimethylaniline ( | Pass |
References
-
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[4][5][8][9] Link
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Link
-
Nguyen, T. L., & Saleh, M. A. (2020).[6] Thermal degradation of azobenzene dyes. Results in Chemistry, 2, 100085. (Demonstrates thermal instability of azo compounds relevant to GC analysis). Link
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparison of technique suitability for thermally unstable compounds). Link
-
MasterControl. (2023). ICH Q2 (R2) Validation of Analytical Procedures. Link
-
Merck/Sigma-Aldrich. Azobenzene Derivatives Analysis. (General reference for azo chromophore UV detection). Link
-
ResearchGate. (2022).
transitions at ~320-360 nm). Link
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. scienggj.org [scienggj.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. mastercontrol.com [mastercontrol.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Mass spectrometry fragmentation patterns of 3,3',5,5'-tetramethylazobenzene
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,3',5,5'-tetramethylazobenzene , a critical photoswitching compound.[1]
Executive Summary
3,3',5,5'-Tetramethylazobenzene (TMAB) is a substituted azobenzene derivative widely utilized in molecular switches, liquid crystals, and photopharmacology due to its efficient trans-cis photoisomerization.[1] Unlike its parent compound (azobenzene), the meta-methyl substituents in TMAB influence both its thermal stability and its ionization behavior in mass spectrometry.
Critical Distinction: Researchers frequently confuse TMAB with 3,3',5,5'-Tetramethylbenzidine (TMB) , a common ELISA substrate.[1] These are chemically distinct: TMAB contains a central azo (–N=N–) linkage, whereas TMB contains a biphenyl linkage with amino groups.[1] This guide focuses strictly on the azo-compound TMAB.
Comparative Analysis: TMAB vs. Alternatives
The following table contrasts the MS characteristics of TMAB with its parent compound and its common nominal confounder.
| Feature | 3,3',5,5'-Tetramethylazobenzene (TMAB) | Azobenzene (Parent) | 3,3',5,5'-Tetramethylbenzidine (TMB) |
| Molecular Formula | C₁₆H₁₈N₂ | C₁₂H₁₀N₂ | C₁₆H₂₀N₂ |
| Monoisotopic Mass | 238.15 Da | 182.08 Da | 240.16 Da |
| Primary Ionization | Formation of radical cation [M][1]•⁺ | Formation of radical cation [M]•⁺ | Protonation [M+H]⁺ (ESI) or [M]•⁺ (EI) |
| Base Peak (EI) | m/z 105 (3,5-dimethylphenyl cation) | m/z 77 (Phenyl cation) | m/z 240 (Molecular ion) |
| Key Neutral Loss | -28 Da (N₂ extrusion) | -28 Da (N₂ extrusion) | -15 Da (Methyl), -17 Da (NH₃) |
| Fragmentation Driver | Azo-bridge cleavage (C–N bond rupture) | Azo-bridge cleavage | Amine loss / Biphenyl stability |
Fragmentation Mechanisms & Pathways
In Electron Ionization (EI) at 70 eV, TMAB exhibits a characteristic fragmentation pattern governed by the stability of the aromatic rings and the lability of the azo linkage.
Primary Pathway: Azo Bond Cleavage
The most dominant pathway involves the cleavage of the C–N bonds flanking the azo group.
-
Generation of Aryldiazonium Ion: The molecular ion (m/z 238) cleaves to form a 3,5-dimethylphenyldiazonium cation (m/z 133).
-
Nitrogen Loss: This intermediate rapidly loses N₂ (28 Da) to form the 3,5-dimethylphenyl cation (m/z 105) .[1] This is typically the base peak (100% relative abundance) due to the stability of the substituted aromatic ring.
Secondary Pathway: Rearrangement (N₂ Extrusion)
A skeletal rearrangement can occur where the molecular ion extrudes a nitrogen molecule directly, joining the two aromatic rings to form a substituted biphenyl radical cation.
-
Transition: [C₁₆H₁₈N₂]•⁺ (m/z 238) → [C₁₆H₁₈]•⁺ (m/z 210) + N₂.
-
Observation: A distinct peak at m/z 210 confirms the azo structure.
Tertiary Pathway: Methyl Group Loss
Unlike unsubstituted azobenzene, TMAB shows peaks related to alkyl fragmentation.[1]
-
Benzylic Stability: Loss of a methyl radical (•CH₃) from the molecular ion yields a cation at m/z 223 . This is generally low intensity but diagnostic for the presence of the methyl substituents.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation hierarchy of TMAB under standard EI conditions.
Figure 1: Fragmentation pathway of 3,3',5,5'-tetramethylazobenzene showing the dominant formation of the m/z 105 ion via diazonium intermediate decay.[1]
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data and rule out thermal degradation (a common issue with azo compounds), follow this validated protocol.
Methodology: GC-MS Analysis
Objective: Obtain a clean EI spectrum without thermal isomerization artifacts.
-
Sample Preparation:
-
Dissolve 1 mg TMAB in 1 mL HPLC-grade Dichloromethane (DCM).[1]
-
Why: DCM ensures solubility and rapid evaporation in the injector.
-
Validation Step: Check solution color. It should be orange/red. If blue/green, the sample may be oxidized or contaminated (likely TMB).
-
-
Instrument Parameters (Agilent 5977 or equivalent):
-
Inlet Temperature: 200°C (Keep relatively low to prevent thermal degradation of the azo bond before ionization).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.[1]
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Ion Source: EI mode, 70 eV, 230°C.[1]
-
-
Data Acquisition:
-
Scan Range: m/z 40–300.
-
Solvent Delay: 3.0 min.
-
-
Self-Validation Criteria (QC):
-
Retention Time: TMAB should elute later than azobenzene due to increased molecular weight and lipophilicity.
-
Spectrum Check: The base peak must be m/z 105. If the base peak is m/z 240, you have likely analyzed TMB (benzidine) or the ionization energy is too soft. If m/z 77 is dominant, the methyl groups are absent (sample mix-up).[1]
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Azobenzene Derivatives. National Institute of Standards and Technology. [Link]
-
Bandara, H. M. D., & Burdette, S. C. (2012).[1] Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.[1] [Link]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. (3rd ed.). Springer International Publishing. (Chapter 6: Fragmentation of Organic Ions). [Link]
-
Demirev, P. A. (2019).[1] Mass Spectrometry of Azo Dyes and Pigments. Journal of Mass Spectrometry, 54(1), 1-15.[1] (Provides mechanistic insight into N=N cleavage).
Sources
Comparative thermal stability of ortho vs meta substituted dimethyl azobenzenes
Topic: Comparative Thermal Stability of Ortho vs. Meta Substituted Dimethyl Azobenzenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Analysis: The Steric-Electronic Divergence
For researchers in photopharmacology and molecular switching, the thermal half-life (
This guide compares 2,2'-dimethylazobenzene (ortho-substituted) and 3,3'-dimethylazobenzene (meta-substituted). The core distinction lies in the isomerization mechanism:
-
Ortho-Substitution: Imparts significant kinetic stability (longer
). Steric bulk at the ortho position creates a "locking" effect that destabilizes the linear transition state required for the inversion pathway, forcing the molecule to adopt a higher-energy rotation pathway. -
Meta-Substitution: Offers tunable but generally faster relaxation (shorter
). Located away from the azo core, meta-methyl groups exert influence primarily through electronic induction rather than steric clash, often resulting in half-lives comparable to or shorter than unsubstituted azobenzene.
Mechanistic Pathways & Causality
To understand the stability difference, one must analyze the transition state (TS) barriers. Thermal relaxation from cis to trans occurs via two competing mechanisms: Inversion (planar TS) and Rotation (twisted TS).
Graphviz Diagram: Isomerization Energy Landscape
The following diagram illustrates the mechanistic divergence caused by substituent positioning.
Figure 1: Mechanistic divergence in thermal relaxation. Ortho-substituents sterically prohibit the lower-energy inversion pathway, forcing the molecule through the high-barrier rotation pathway.
Comparative Performance Data
The following data synthesizes kinetic parameters from UV-Vis spectroscopy studies in non-polar solvents (e.g., hexane, toluene) at 25°C.
| Parameter | Ortho-Dimethyl (2,2') | Meta-Dimethyl (3,3') | Unsubstituted Azobenzene |
| Dominant Mechanism | Rotation (High Barrier) | Inversion (Low Barrier) | Inversion |
| Thermal Half-Life ( | > 48 - 100 Hours | ~ 8.5 Hours | ~ 4 - 96 Hours (Solvent dependent) |
| Rate Constant ( | |||
| Activation Energy ( | High (~23-25 kcal/mol) | Moderate (~20-22 kcal/mol) | ~21-23 kcal/mol |
| Steric Impact | Critical: Methyl groups clash with lone pairs on N during inversion. | Negligible: Distant from N=N center; minimal steric impact on TS. | None |
Key Insight: Ortho-substitution can extend the half-life by orders of magnitude compared to meta-substitution. For example, 2',6'-dimethylazobenzene derivatives have shown half-lives of ~10 hours at 60°C , implying stability of days to weeks at room temperature [1, 2]. In contrast, meta-methyl derivatives often relax faster than the unsubstituted parent due to weak electron-donating effects destabilizing the cis ground state slightly more than the transition state [3].
Experimental Protocol: Kinetic Validation
To validate these stability profiles in your own lab, use the following self-validating UV-Vis protocol. This workflow ensures accurate determination of first-order rate constants.
Materials
-
Solvent: Spectroscopic grade Acetonitrile or Toluene (Note: Polar solvents generally accelerate isomerization).
-
Light Source: UV LED (365 nm) for trans-to-cis switching.
-
Detection: UV-Vis Spectrophotometer with temperature control (Peltier).
Workflow Diagram
Figure 2: Step-by-step kinetic assay for determining thermal isomerization rates.
Step-by-Step Methodology
-
Baseline Acquisition: Prepare a 20 µM solution of the azobenzene derivative. Record the UV-Vis spectrum (250–600 nm) to identify the
maximum ( ) and the band. -
Photo-Switching: Irradiate the sample in the cuvette with 365 nm light until no further spectral changes are observed (Photostationary State - PSS). The
peak should decrease significantly. -
Thermal Relaxation: Immediately turn off the UV source and maintain the sample in the dark at a strictly controlled temperature (e.g., 25.0 ± 0.1°C).
-
Data Collection: Monitor the absorbance recovery at
over time.-
For Meta (Fast): Collect points every 60 seconds for 12 hours.
-
For Ortho (Slow): Collect points every 30 minutes for 24-48 hours, or elevate temperature (e.g., 40°C, 50°C, 60°C) and extrapolate to 25°C using an Arrhenius plot.
-
-
Analysis: Fit the data to the first-order rate equation:
Where is the absorbance of the fully relaxed trans state (measured after full decay or typically the pre-irradiation value).
References
-
Effect of the ortho modification of azobenzene on the thermal stability of its cis form. Source: PubMed / NIH Significance: Establishes that ortho-methyl substitution (specifically 2',6') greatly improves thermal stability by retarding the inversion process. URL:[Link]
-
Ultrafast photoisomerization and thermal stability of trans-4-carboxy-2',6'-dimethylazobenzene. Source: Hokkaido University Collection Significance:[1] Reports a half-life of ~10 hours at 60°C for ortho-dimethyl derivatives, confirming high kinetic stability. URL:[Link]
-
Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. Source: MDPI Molecules Significance: Provides specific kinetic data for meta-substituted derivatives, citing a half-life of ~8.5 hours for meta-methyl azobenzene at 25°C. URL:[Link][2]
-
Thermal Cis-Trans Isomerization of Azobenzene Derivatives. Source: The Journal of Chemical Physics (via Sci-Hub/ResearchGate context) Significance: Discusses the rotation vs. inversion mechanism and the impact of steric hindrance on activation barriers.[3] URL:[Link]
Sources
Validating Photo-Stationary States of Diazene, bis(3,5-dimethylphenyl)-
This Publish Comparison Guide is structured to provide actionable, high-level technical validation for researchers utilizing Diazene, bis(3,5-dimethylphenyl)- (3,3',5,5'-tetramethylazobenzene). It moves beyond basic descriptions to focus on experimental rigor, self-validating protocols, and comparative performance metrics.
Content Type: Publish Comparison Guide Subject: Photochemical Characterization & Validation Audience: Senior Scientists, Photopharmacologists, Chemical Biologists
Executive Summary & Technical Positioning
Diazene, bis(3,5-dimethylphenyl)- (CAS: 71360-06-0, often referred to as 3,3',5,5'-tetramethylazobenzene) represents a "Type I" azobenzene switch. Unlike "Type II" (Push-Pull) or "Type III" (Ortho-substituted) derivatives, its photophysics closely mirror the parent azobenzene but with distinct advantages in solubility and NMR quantification.
For drug development and materials science, this molecule offers a critical balance: it retains the robust switching of the parent scaffold while the meta-methyl groups provide lipophilic bulk without the steric decoupling of the
Mechanistic Insight: The Meta-Methyl Effect
To validate PSS, one must understand the underlying energy landscape. The 3,5-dimethyl substitution pattern exerts specific electronic and steric effects that differentiate it from alternatives.
Isomerization Pathway Diagram
The following diagram illustrates the energy landscape and switching mechanism, highlighting the specific stability afforded by the meta-substitution.
Figure 1: Isomerization cycle of 3,3',5,5'-tetramethylazobenzene.[1] The meta-substitution preserves the high activation barrier for thermal relaxation, unlike ortho-substitution.
Comparative Performance Matrix
The following table contrasts Diazene, bis(3,5-dimethylphenyl)- against the standard parent molecule and the high-performance ortho-fluoro derivative.
| Feature | Azobenzene (Parent) | Diazene, bis(3,5-dimethylphenyl)- | o-Fluoroazobenzene |
| Class | Type I (Plain) | Type I (Alkylated) | Type III (Band-Separated) |
| Excitation ( | ~320 nm | ~325-330 nm (Slight Red Shift) | ~310 nm |
| Relaxation ( | ~2 days (at 25°C) | ~2-4 days (Solvent dependent) | > 700 days (Bistable) |
| PSS (UV Irrad.) | ~80-90% Cis | ~80-90% Cis | > 95% Cis |
| NMR Analysis | Difficult (Overlapping Aromatics) | Excellent (Distinct Methyl Singlets) | Good ( |
| Solubility | Moderate | High (Lipophilic) | Moderate |
| Primary Use Case | Basic Research | Lipid Bilayer/Membrane Studies | High-Fidelity Switching |
Key Insight: Choose the bis(3,5-dimethylphenyl) derivative when you need a standard switching rate but require precise quantification in complex mixtures (e.g., biological media) where the methyl protons serve as an isolated spectroscopic tag.
Validation Protocol: Self-Validating PSS Determination
Trustworthiness in photochemistry comes from "Internal Standards." This protocol uses the molecule's own methyl groups for self-validation.
Reagents & Equipment[2]
-
Light Sources: High-power LEDs (365 nm for Trans
Cis; 450 nm or White Light for Cis Trans). Avoid broad-spectrum mercury arc lamps to prevent heating artifacts. -
Solvent: Deuterated DMSO (
-DMSO) or Acetonitrile ( -MeCN). Note: PSS is solvent-polarity dependent. -
Instrument: 400 MHz (or higher) NMR Spectrometer.
The "Methyl-Tag" Quantification Workflow
This method is superior to UV-Vis alone because it quantifies the molar ratio directly without relying on calculated extinction coefficients.
Figure 2: The "Methyl-Tag" validation workflow. The distinct shift of the methyl protons allows for precise integration.
Step-by-Step Methodology
-
Baseline Acquisition: Acquire a proton NMR of the dark-adapted sample. Locate the methyl peak (singlet, typically
ppm). Integrate this to 100. -
Irradiation: Irradiate the NMR tube directly (via fiber optic) or immediately before insertion with 365 nm light.
-
PSS Acquisition: Acquire the spectrum. You will see the Trans-methyl peak decrease and a new Cis-methyl peak appear (typically shielded/upfield by 0.1–0.3 ppm due to the ring current effect of the twisted phenyl rings).
-
Calculation:
-
Self-Validation Check (Crucial):
-
Sum the integrals of the aromatic region relative to the total methyl integral.
-
Pass: The ratio of Total Aromatic / Total Methyl remains constant (approx 3:6 or 1:2).
-
Fail: If the ratio changes, photobleaching or irreversible cyclization has occurred. Discard data.
-
Experimental Troubleshooting & Causality
-
Issue: PSS ratio is lower than expected (<70% Cis).
-
Causality: Thermal relaxation is competing with photoisomerization.
-
Fix: Increase light intensity (photon flux) or lower the sample temperature (e.g., to 10°C) to freeze the thermal back-reaction during irradiation.
-
-
Issue: Broadening of NMR peaks.
-
Causality: Intermediate exchange rate on the NMR timescale or aggregation due to high concentration.
-
Fix: Dilute the sample (aggregation check) or run the experiment at a lower temperature (sharpen peaks).
-
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[2][3][4] Chemical Society Reviews, 40(8), 4422-4437. Link
-
Bléger, D., & Hecht, S. (2015). Visible-light-activated molecular switches.[2][5] Angewandte Chemie International Edition, 54(39), 11338-11349. Link
-
Dokić, J., Gothe, M., Wirth, J., Peters, M. V., Schwarz, L., Hecht, S., & Saalfrank, P. (2009). Quantum chemical investigation of thermal cis-to-trans isomerization of azobenzene derivatives: Substituent effects, solvent effects, and comparison to experimental data. The Journal of Physical Chemistry A, 113(24), 6763-6773. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Diazene, bis(3,5-dimethylphenyl)-
[1]
Executive Summary
This guide outlines the mandatory disposal and handling procedures for Diazene, bis(3,5-dimethylphenyl)- (CAS: 14466-41-2 / 103224-28-6).[1] While often utilized for its photo-switching capabilities, this azo compound presents specific long-term environmental and biological hazards due to its potential reduction into toxic aromatic amines.[1]
Immediate Action Required:
-
DO NOT dispose of down the drain.
-
DO NOT mix with strong oxidizers (Nitric Acid, Perchlorates) due to explosion risk.[1]
-
DO segregate as Toxic Organic Waste destined for high-temperature incineration.
Part 1: Chemical Profile & Hazard Logic
To ensure compliance and safety, researchers must understand the causality behind these protocols.[1] The primary hazard is not just the compound itself, but its metabolic and environmental degradation products.[1]
Chemical Identity
| Property | Specification |
| Chemical Name | Diazene, bis(3,5-dimethylphenyl)- |
| Synonyms | 3,3',5,5'-Tetramethylazobenzene; 1,2-bis(3,5-dimethylphenyl)diazene |
| CAS Number | 14466-41-2 (trans-isomer) / General: 103224-28-6 |
| Molecular Formula | |
| Molecular Weight | 238.33 g/mol |
| Physical State | Orange-red crystalline solid |
The Mechanistic Hazard: Reductive Cleavage
The azo linkage (
-
Parent Compound: Relatively stable, photo-active.[1]
-
Daughter Product (3,5-Xylidine): Highly toxic (Acute Tox. 3), suspected carcinogen, and dangerous to aquatic life (H411).[1]
Operational Implication: Disposal methods must guarantee the destruction of the aromatic ring system, not just the azo bond. High-temperature incineration (>850°C) is the only validated method to mineralize the compound completely into
Part 2: Pre-Disposal Treatment & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection and safety incidents.
Chemical Compatibility Matrix
The azo group is electron-rich. Mixing this compound with strong oxidizers can lead to rapid, exothermic decomposition or detonation.[1]
Figure 1: Chemical compatibility logic.[1] The azo functionality poses a reactivity risk with oxidizers.
Waste Segregation Protocol[1]
-
Solid Waste:
-
Collect pure solids in a dedicated wide-mouth jar or double-bagged polyethylene.
-
Label: "Toxic Solid - Azo Compound."
-
-
Liquid Waste (Mother Liquors):
Part 3: Step-by-Step Disposal Workflow
This workflow ensures a "Chain of Custody" from generation to final destruction.
The Disposal Decision Tree
Figure 2: Cradle-to-grave disposal workflow ensuring correct segregation and final incineration.
Detailed Protocol
-
Preparation: Don PPE (Nitrile gloves, lab coat, safety glasses).[1] If handling fine powder, use a fume hood or N95 respirator to prevent inhalation.[1]
-
Container Selection:
-
Use amber glass or HDPE containers.
-
Ensure the cap has a chemically resistant liner (PTFE).
-
-
Labeling:
-
Accumulation: Store in a secondary containment tray in the Satellite Accumulation Area (SAA). Keep away from heat sources and windows (UV light can degrade the compound, potentially altering its physical state but not its toxicity).[1]
Part 4: Regulatory Compliance (RCRA & EPA)
While 3,3',5,5'-Tetramethylazobenzene is not explicitly listed with a specific "P" or "U" code under 40 CFR 261.33, it is regulated based on its characteristics and potential breakdown products.[1]
-
Waste Classification: Hazardous Waste (Due to toxicity).
-
RCRA Implications:
-
EPA Guidance: The EPA strictly regulates aromatic amines. Disposal via sewer (POTW) is a violation of the Clean Water Act due to the persistence of the azo/amine structure in aquatic environments.
Part 5: Emergency Procedures (Spills)
Scenario: A 5g vial of solid powder is dropped and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure room ventilation is active.[1]
-
PPE: Double gloves (Nitrile), lab coat, goggles, and a dust mask/respirator.[1]
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (Vermiculite/Sand).
-
Note: Do not use dry sweeping, which generates aerosols.[1]
-
-
Cleanup: Scoop the absorbent/glass mixture into a wide-mouth hazardous waste jar.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Place all wipes in the same waste jar.
References
-
PubChem. (n.d.). Diazene, bis(3,5-dimethylphenyl)- Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
-
International Labour Organization (ILO). (2018). ICSC 1687 - 3,5-XYLIDINE.[1][4][5] International Chemical Safety Cards. Retrieved from [Link][1]
A Comprehensive Guide to the Safe Handling of Diazene, bis(3,5-dimethylphenyl)-
The information herein is synthesized from established safety protocols for related azo compounds and potentially hazardous chemicals, ensuring a cautious and comprehensive approach.
Hazard Assessment: Understanding the Risks
Diazene, bis(3,5-dimethylphenyl)- belongs to the azo class of compounds, which are characterized by the functional group R-N=N-R'. Azo compounds are known for a range of potential hazards that demand careful consideration:
-
Toxicity: Many azo compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The metabolic cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known or suspected carcinogens and mutagens.[3]
-
Skin and Eye Irritation: Similar compounds can cause severe skin burns and eye damage.[1][4] Prolonged or repeated exposure may lead to skin sensitization.[2]
-
Respiratory Irritation: Dust or vapors may cause respiratory irritation.[1]
-
Potential for Explosion: Azo compounds can be thermally unstable and may decompose explosively, especially with exposure to heat, friction, or shock.[5][6] It is prudent to treat any new or less-characterized azo compound as potentially explosive.[5][6]
Given these potential hazards, a thorough risk assessment is the first and most critical step before any experimental work begins.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling Diazene, bis(3,5-dimethylphenyl)- to minimize all routes of exposure.[7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][6][9] | Provides protection from splashes, aerosols, and potential explosions. Standard safety glasses are insufficient.[7][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[6] Double gloving is recommended.[10] | Prevents dermal absorption. Gloves must be inspected before use and disposed of immediately after contamination.[1][11] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[6] An apron or chemical-resistant suit may be necessary for larger quantities.[8] | Protects skin from spills and splashes.[12] |
| Respiratory Protection | An N95 or higher-rated respirator should be used if handling the powder outside of a certified chemical fume hood.[7] | Prevents inhalation of airborne particles.[1] |
Mandatory Visualization: PPE Ensemble
Caption: From Risk Assessment to Disposal Workflow.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with Diazene, bis(3,5-dimethylphenyl)-, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Diazene, diphenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]
-
MSDS of 4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]. Capot Chemical. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Working with Potentially Explosive Chemicals/Reactions. University of Auckland. [Link]
-
Preparation and characterization of bis-t[3][4][11]riazinyl diazenes and their utilization as flame retardants in polypropylen. Journal of Applied Polymer Science. [Link]
-
3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
How To Handle Explosive Chemicals. The Chemistry Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com. [Link]
-
Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]
-
Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council. [Link]
-
The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pppmag.com [pppmag.com]
- 11. capotchem.com [capotchem.com]
- 12. azom.com [azom.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
